19'-Hexanoyloxyfucoxanthin
Description
Overview of Xanthophylls in Marine Phytoplankton
Xanthophylls are a class of oxygenated carotenoids that play a significant role in the physiology of marine phytoplankton. slideshare.netoup.com They are key components of the light-harvesting complexes and are central to photoprotective mechanisms. oup.comrsc.org In marine environments where light conditions can fluctuate dramatically, xanthophylls are involved in a process known as the xanthophyll cycle, which helps to dissipate excess light energy as heat, a process called non-photochemical quenching (NPQ). oup.comoup.com
There are two main types of xanthophyll cycles observed in marine phytoplankton. rsc.org The first, found in chlorophytes (green algae) and prasinophytes, is the violaxanthin (B192666) cycle, which is similar to that found in higher plants and involves the conversion of violaxanthin to zeaxanthin (B1683548). oup.comrsc.orgvliz.be The second, and more common in many other algal groups like diatoms, haptophytes, and dinoflagellates, is the diadinoxanthin (B97544) cycle. oup.comrsc.org This cycle involves the reversible de-epoxidation of diadinoxanthin (Dd) to diatoxanthin (B1232557) (Dt). oup.comvliz.be Under high light stress, Dd is converted to Dt, which is highly effective at dissipating excess energy. vliz.be
Key xanthophylls found in marine phytoplankton include fucoxanthin (B1674175), which is a major accessory pigment in diatoms and haptophytes, and peridinin, which is characteristic of many dinoflagellates. oup.comint-res.com Other significant xanthophylls that serve as important biomarker pigments include 19'-butanoyloxyfucoxanthin and the focus of this article, 19'-hexanoyloxyfucoxanthin. hawaii.edu The presence and relative abundance of these different xanthophylls can be used to distinguish between different phytoplankton classes in marine ecosystems. hawaii.edu
Historical Context of this compound Discovery and Initial Characterization
The discovery and characterization of this compound are linked to advancements in chromatographic and spectroscopic techniques that allowed for the detailed analysis of phytoplankton pigments. Initially identified as a derivative of fucoxanthin, its structure was elucidated through comprehensive analytical methods.
This carotenoid was first reported in the prymnesiophyte Emiliania huxleyi. int-res.com Subsequent studies confirmed its presence as a major carotenoid in various haptophytes and certain dinoflagellates. ebsco.comtandfonline.comscite.ai For instance, it has been identified in dinoflagellates like Gyrodinium aureolum and Gymnodinium galatheanum, which are unusual in that they lack the typical dinoflagellate pigment peridinin. tandfonline.com The presence of this compound in these organisms has been significant for phylogenetic studies, suggesting a possible tertiary endosymbiotic origin of their plastids from a haptophyte-like alga. nih.gov
Initially, this compound was considered a reliable biomarker pigment for tracing the presence of certain haptophytes, such as those from the genus Phaeocystis. vliz.bevliz.be However, further research has shown that its distribution can be variable. For example, some strains of Phaeocystis globosa were found to contain 19'-butanoyloxyfucoxanthin instead of this compound, challenging its use as a universal marker for this genus. asm.orgnih.gov
The characterization of this compound has been achieved through a combination of High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. csic.escsic.es These techniques have been crucial in distinguishing it from other fucoxanthin derivatives and in understanding its distribution and metabolic fate in marine organisms, including its accumulation in organisms that feed on phytoplankton, such as the sea mussel Mytilus galloprovincialis. researchgate.netnih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C48H68O8 |
| Monoisotopic Mass | 772.491419 |
| Average Mass | 773.064 |
| CAS Number | 60147-85-5 |
This data is compiled from chemical databases and research articles. chemspider.comnih.gov
Distribution of Key Xanthophylls in Selected Marine Phytoplankton Groups
| Phytoplankton Group | Key Xanthophylls |
| Haptophytes | This compound, Fucoxanthin, Diadinoxanthin, Diatoxanthin, 19'-Butanoyloxyfucoxanthin |
| Dinoflagellates | Peridinin (typically), this compound (in some species) |
| Diatoms | Fucoxanthin, Diadinoxanthin, Diatoxanthin |
| Chlorophytes | Violaxanthin, Antheraxanthin, Zeaxanthin, Lutein |
| Prasinophytes | Violaxanthin, Antheraxanthin, Zeaxanthin, Prasinoxanthin |
| Pelagophytes | 19'-Butanoyloxyfucoxanthin |
This table summarizes the general distribution of major xanthophylls, noting that pigment profiles can vary between species and strains. rsc.orgvliz.behawaii.eduebsco.com
Structure
2D Structure
Properties
InChI |
InChI=1S/C48H68O8/c1-12-13-14-25-43(52)54-33-38(26-27-42-44(6,7)30-40(55-37(5)49)31-46(42,10)53)24-18-22-35(3)20-16-15-19-34(2)21-17-23-36(4)41(51)32-48-45(8,9)28-39(50)29-47(48,11)56-48/h15-24,26,39-40,50,53H,12-14,25,28-33H2,1-11H3/b16-15+,21-17+,22-18+,34-19+,35-20+,36-23+,38-24-/t27?,39-,40-,46+,47+,48-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKIHQWOELANGE-QICHPRPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC/C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H68O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60147-85-5 | |
| Record name | 19'-Hexanoyloxyfucoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060147855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Ecological Distribution and Biological Significance of 19 Hexanoyloxyfucoxanthin in Marine Ecosystems
Phylogenetically Diverse Marine Organisms as Sources
19'-Hexanoyloxyfucoxanthin is synthesized by a variety of marine microalgae. Its primary ecological importance stems from its function as a light-harvesting pigment, absorbing light in the blue-green part of the spectrum, which is prevalent in oceanic waters, and transferring that energy to chlorophyll (B73375) a for photosynthesis. The pervasive presence of this pigment in the photic zone highlights the ecological dominance of the organisms that produce it. nih.gov
This compound is most characteristically associated with the haptophytes (Prymnesiophyceae), a division of algae that includes many globally significant species. nih.govint-res.com This pigment is considered a key biomarker for tracing the presence and biomass of haptophytes in marine environments. nih.gov High-performance liquid chromatography (HPLC) analyses of seawater consistently detect this compound, indicating the ubiquitous and significant contribution of haptophytes to the phytoplankton standing stock in modern oceans, from polar to equatorial latitudes. nih.govint-res.com
The coccolithophore Emiliania huxleyi is one of the most widespread and abundant phytoplankton species, known for forming massive blooms that can be seen from space. This species contains a complex suite of fucoxanthin-type carotenoids, with this compound being a major component alongside fucoxanthin (B1674175) itself. researchgate.netresearchgate.net Research has shown that the relative proportions of these pigments in E. huxleyi can vary depending on environmental conditions, particularly light quality. For instance, this compound tends to prevail under blue light conditions, while fucoxanthin is more dominant in green and red light, suggesting a sophisticated photoacclimative capacity. researchgate.net In addition to the primary fucoxanthins, other derivatives like 4-keto-19'-hexanoyloxyfucoxanthin have also been identified in this species. researchgate.netrsc.org
The genus Phaeocystis is another key group of haptophytes known for forming large, sometimes harmful, algal blooms. However, the utility of this compound as a marker varies between species.
In Phaeocystis antarctica, a dominant species in the Southern Ocean, this compound is consistently the major light-harvesting pigment. nih.govcopernicus.orgresearchgate.net Studies have shown that the ratio of this pigment to chlorophyll a remains remarkably stable under various environmental conditions, including changes in light, temperature, salinity, and iron availability, making it a reliable indicator for this species in Antarctic waters. nih.gov
Conversely, for Phaeocystis globosa, which forms blooms in temperate waters, this compound is not a reliable biomarker. vliz.bevliz.be Studies in regions like the Belgian coastal waters have found this pigment to be undetectable in cultured P. globosa strains. vliz.befao.org Its presence in field samples during P. globosa blooms was attributed to other haptophytes, such as Imantonia rotunda, which were also present in the water column. vliz.bevliz.be This highlights the need for careful species identification alongside pigment analysis in ecological studies. vliz.be
Table 1: Presence of Key Fucoxanthin Derivatives in Select Haptophyte Species
| Species | This compound | 19'-Butanoyloxyfucoxanthin | Fucoxanthin | Notes |
| Emiliania huxleyi | Present | Present | Present | Ratios vary with light conditions. researchgate.netresearchgate.net |
| Phaeocystis antarctica | Present (Major) | Present | Present | Major light-harvesting pigment. nih.gov |
| Phaeocystis globosa | Undetectable/Absent | Undetectable/Absent | Present | Not a suitable biomarker for this species. vliz.befao.org |
| Imantonia rotunda | Present | Present | Not specified | Can co-occur with P. globosa. vliz.bevliz.be |
Chrysophytes (golden algae) are another group of chromophyte algae. While the pigment 19'-butanoyloxyfucoxanthin is often considered a more specific marker for this group, there is an overlap in pigment profiles with haptophytes. copernicus.org Some chrysophytes may contain this compound, but it is not as universally dominant as in many haptophyte lineages. The presence of pigments like chlorophyll c3 is also shared between these groups, sometimes complicating precise chemotaxonomic distinctions based on pigments alone. copernicus.org
Pelagophytes are a class of ochrophyte algae found in oceanic environments. Similar to chrysophytes, they are often characterized by the presence of 19'-butanoyloxyfucoxanthin. researchgate.net While they share a common ancestry with haptophytes within the heterokont lineage, this compound is not considered their primary diagnostic carotenoid.
While primarily associated with haptophytes, this compound has also been identified in other, unrelated algal groups. This unusual distribution is the result of evolutionary events involving endosymbiosis.
Notably, a few species of dinoflagellates, such as Gymnodinium galatheanum, Gyrodinium aureolum, and Gymnodinium breve, possess this compound as their major carotenoid instead of peridinin, which is characteristic of most dinoflagellates. nih.govoup.com Genetic analyses have revealed that these species acquired their plastids (chloroplasts) through a tertiary endosymbiotic event, where a dinoflagellate engulfed a haptophyte and retained its plastid. nih.govoup.com This evolutionary history explains the presence of a haptophyte-specific pigment in a dinoflagellate host.
Furthermore, this compound and its metabolites have been isolated from marine heterotrophic organisms, such as the sea mussel Mytilus galloprovincialis. researchgate.netnih.gov These compounds are not synthesized by the mussels but are accumulated and metabolized from their diet, which consists of phytoplankton, including haptophytes. researchgate.net This demonstrates the transfer of the pigment through the marine food web.
Table 2: Summary of Key Pigments in Different Algal Groups
| Algal Group | Primary Diagnostic Pigment(s) | Contains this compound? |
| Haptophytes | This compound copernicus.org | Yes (defining feature) |
| Diatoms | Fucoxanthin | No |
| Dinoflagellates | Peridinin | Yes (in specific species via tertiary endosymbiosis) nih.govoup.com |
| Chrysophytes | 19'-Butanoyloxyfucoxanthin copernicus.org | Sometimes |
| Cryptophytes | Alloxanthin | No |
| Prasinophytes | Prasinoxanthin | No |
| Cyanobacteria | Zeaxanthin (B1683548) | No |
Prominent Presence in Haptophytes
Geographic and Temporal Variability in Concentration
The concentration of this compound in marine environments exhibits significant fluctuation, influenced by both the time of year and geographical location. This variability is intrinsically linked to the life cycles of the phytoplankton that synthesize it.
Seasonal Bloom Dynamics and Association with Specific Algal Blooms
The temporal distribution of this compound is closely tied to the seasonal succession of phytoplankton. Haptophytes, a key group of algae containing this pigment, often form large blooms, particularly in polar, equatorial, and subtropical latitudes during specific seasons. int-res.com For instance, blooms of the haptophyte Phaeocystis are a recurring phenomenon in regions like the Southern Bight of the North Sea during the spring. vliz.be
Research in Belgian coastal waters has shown that low but significant concentrations of this compound can be detected before and after the main spring bloom of Phaeocystis globosa. vliz.be Interestingly, during the peak of the P. globosa bloom, this specific pigment was not detected, suggesting that other haptophyte species, such as Imantonia rotunda, might be responsible for its presence outside the main bloom period. vliz.be This highlights the complexity of using this pigment as a simple proxy for a single species. In the Black Sea, blooms of the coccolithophorid Emiliania huxleyi, a known producer of this compound, are frequently observed. researchgate.netresearchgate.net The timing of these blooms can vary between years and locations, often influenced by environmental factors like water temperature. nih.gov
However, the association is not always straightforward. Studies on Phaeocystis globosa blooms in the Beibu Gulf of the South China Sea revealed that the giant colony-forming variant in that region contained 19'-butanoyloxyfucoxanthin, but not this compound. nih.gov This finding challenges the universal use of this compound as a proxy for all Phaeocystis blooms and underscores the importance of regional species-specific pigment analysis. nih.gov
Spatial Distribution Across Oceanographic Regions
This compound is globally distributed, reflecting the widespread presence of haptophytes in the world's oceans. nih.gov Its detection provides evidence for the significant contribution of these algae to the phytoplankton standing stock in diverse marine environments. nih.govroscoff-culture-collection.org
High-performance liquid chromatography (HPLC) analyses have confirmed its presence in a wide array of oceanic regions:
Atlantic Ocean : It has been identified as a major pigment in tropical Atlantic sites and is a key biomarker in studies of the North Atlantic. nih.govroscoff-culture-collection.org It is also found in the Labrador Sea, where phytoplankton communities are shaped by the interplay of different water masses. researchgate.net
Pacific Ocean : The pigment is prevalent in tropical Pacific waters, the eastern Subarctic Pacific, and has been detected in the East China Sea. nih.govroscoff-culture-collection.orgcopernicus.orgresearchgate.net
Southern Ocean : It is a characteristic pigment of Phaeocystis antarctica blooms in austral polar waters, such as the Ross Sea. researchgate.netresearchgate.net
Indian Ocean : Studies in the Bay of Bengal have included this compound in analyses of chromophytic phytoplankton. researchgate.net
Coastal and Shelf Seas : Besides open oceans, it is found in coastal systems like the English Channel, Belgian coastal waters, and the Beibu Gulf. nih.govfao.orgfrontiersin.org
This widespread distribution indicates that haptophytes, and therefore this compound, are a fundamental component of the phytoplankton community across a vast range of marine ecosystems, from coastal estuaries to the open ocean photic zone. nih.govroscoff-culture-collection.org
Role as a Chemotaxonomic Biomarker for Phytoplankton Functional Types
The analysis of photosynthetic pigments is a cornerstone of modern oceanography for evaluating phytoplankton community structure. koreascience.kr Within this context, this compound serves as a vital chemotaxonomic biomarker, helping researchers to identify and quantify specific groups of algae known as Phytoplankton Functional Types (PFTs). ioccg.orgioccg.org
Diagnostic Pigment for Haptophytes and Related Groups
This compound is primarily recognized as a diagnostic pigment for the Haptophyta phylum. tandfonline.comcopernicus.org This group includes ecologically significant and globally distributed species such as Emiliania huxleyi and various species of Phaeocystis and Chrysochromulina. int-res.comresearchgate.net The pigment is a major or minor component in many prymnesiophytes (a class within Haptophyta) and is also found in some dinoflagellates. awi.de
The specificity of this pigment makes it an invaluable tool for detecting the presence and estimating the biomass of haptophytes in mixed phytoplankton populations. int-res.comnih.gov Its consistent presence in the upper layers of the world's oceans points to the ubiquitous and dominant role of haptophytes in marine primary production. nih.govroscoff-culture-collection.org
However, its use as a universal marker requires caution. Research has revealed significant variability in the pigment profiles within the haptophytes. For example, some strains of Phaeocystis, such as P. globosa in certain regions, may lack this compound and instead contain derivatives like 19'-butanoyloxyfucoxanthin. nih.govvliz.be Conversely, Phaeocystis antarctica is characterized by high concentrations of this compound. researchgate.netresearchgate.net A comprehensive study of 65 haptophyte strains identified eight distinct pigment types based on the distribution of chlorophylls (B1240455) and fucoxanthin derivatives, underscoring the intra-class diversity. int-res.com
| Species | Key Diagnostic Pigment(s) | Geographic Prevalence/Notes |
|---|---|---|
| Emiliania huxleyi | This compound | Globally distributed, forms large blooms in subtropical and sub-polar latitudes. int-res.comresearchgate.net |
| Phaeocystis antarctica | This compound (predominant) | Dominant in Southern Ocean/Antarctic waters. researchgate.netresearchgate.net |
| Phaeocystis globosa | Variable: Can lack this compound, containing 19'-Butanoyloxyfucoxanthin instead (e.g., Beibu Gulf). nih.gov | Forms blooms in the North Sea and other temperate to tropical regions. nih.gov |
| Chrysochromulina polylepis | This compound | Known for forming toxic blooms. int-res.com |
| Imantonia rotunda | This compound, 19'-Butanoyloxyfucoxanthin | Found in Belgian coastal waters. vliz.be |
Application in Community Composition Estimation via Pigment Ratios
To move from simple detection to quantitative estimates of phytoplankton community structure, researchers analyze the ratios of various pigments to a baseline pigment, typically chlorophyll a. The ratio of this compound to chlorophyll a provides a robust estimate of the contribution of haptophytes to the total phytoplankton biomass.
This approach is central to powerful statistical tools like the CHEMTAX program, which uses matrix factorization to calculate the abundance of different algal groups from a complex mixture of pigments measured by HPLC. int-res.comscispace.com The initial input for such programs is a table of expected pigment ratios for the phytoplankton groups anticipated in a given region.
Studies have shown that haptophytes can contribute from 30% to 50% of the total photosynthetic standing stock across the world's oceans, an estimation derived from the relative abundance of this compound. roscoff-culture-collection.org In the eastern Subarctic Pacific, photosynthetic carotenoids, including this compound, are summed and analyzed to understand community composition. copernicus.org However, it is important to recognize that these pigment ratios are not constant; they can vary with environmental factors such as light and nutrient availability, as well as between different species within the same algal class. int-res.comcambridge.org
Methodologies for Phytoplankton Functional Type (PFT) Determination
The determination of Phytoplankton Functional Types (PFTs)—groups of phytoplankton with similar biogeochemical functions—relies on a variety of methodologies that often incorporate this compound data. ioccg.orgioccg.org
High-Performance Liquid Chromatography (HPLC): This is the foundational analytical technique for pigment analysis. nih.gov By separating and quantifying individual pigments like this compound from a water sample, HPLC provides the raw data needed to assess the phytoplankton community. sinica.edu.twutas.edu.au This method is highly accurate and allows for the processing of numerous samples, making it suitable for large-scale ecosystem projects. koreascience.kr
CHEMTAX Analysis: As mentioned, this software is a widely used tool that mathematically determines the contribution of different PFTs (e.g., haptophytes, diatoms, dinoflagellates) to the total chlorophyll a based on HPLC pigment data. int-res.com It requires an initial matrix of pigment:chlorophyll a ratios for the expected PFTs.
Remote Sensing and Satellite Oceanography: On a larger scale, PFTs are derived from ocean-color remote sensing. ioccg.org Satellites measure the spectrum of light reflecting from the ocean surface, which is influenced by the absorption and scattering properties of the pigments within the phytoplankton. jaxa.jp Algorithms are developed to relate these spectral signatures to the abundance of different PFTs. For example, the EOF-PFT algorithm uses multi-spectral satellite data collocated with in-situ HPLC pigment data to derive global distributions of PFTs, including haptophytes. awi.de
Optical Inversion Algorithms: Advanced algorithms like Phytoplankton Detection with Optics (PHYDOTax) use high-resolution hyperspectral data to discriminate among specific phytoplankton taxa, including haptophytes. nasa.gov These inversion algorithms can differentiate the unique spectral signatures contributed by pigments like this compound to distinguish haptophytes from other groups like diatoms and dinoflagellates. nasa.gov
These methodologies, from direct water sample analysis to sophisticated satellite-based algorithms, all leverage the biomarker properties of this compound to provide a more detailed picture of the structure and function of marine ecosystems.
Integration into Marine Food Webs and Trophic Transfer Dynamics
This compound, primarily synthesized by marine phytoplankton, enters the marine food web when these primary producers are consumed by various organisms. As a fat-soluble pigment, it is readily assimilated and transferred through different trophic levels. Filter-feeding organisms, such as bivalves, play a crucial role in concentrating carotenoids from the water column, making them a significant link in the transfer of these compounds to higher consumers.
Research has confirmed the presence of this compound and its derivatives in several species of mussels, indicating the trophic transfer of this carotenoid from phytoplankton. Studies on the edible mussel, Mytilus edulis, have identified a range of carotenoids, including this compound and its metabolite, 19'-Hexanoyloxyfucoxanthinol. This demonstrates that mussels not only accumulate this pigment from their diet but also possess the metabolic pathways to modify it.
A detailed investigation into the carotenoid content of the sea mussel, Mytilus galloprovincialis, from the Black Sea, has further solidified the understanding of this trophic link. nih.gov In these mussels, this compound is a notable component of the carotenoid profile, alongside a series of its metabolic derivatives. The presence of these compounds in the edible parts of the mussels highlights their bioaccumulation and potential for transfer to human consumers.
Table 1: Presence of this compound and its Derivatives in Mytilus Species
| Compound | Mytilus edulis | Mytilus galloprovincialis (Black Sea) |
|---|---|---|
| This compound | ✓ | ✓ |
| 19'-Hexanoyloxyfucoxanthinol | ✓ | ✓ |
| 19'-Hexanoyloxyhalocynthiaxanthin | ✓ | |
| 19-Hexanoyloxycrassostreaxanthin A | ✓ | |
| 19-Hexanoyloxymytiloxanthin | ✓ | |
| 19-Hexanoyloxyallenicmytiloxanthin | ✓ | |
| 19'-Hexanoyloxyisomytiloxanthin | ✓ |
(✓ indicates the presence of the compound as identified in research studies)
Once ingested by marine organisms like mussels, this compound undergoes a series of metabolic transformations. These alterations are a result of enzymatic processes within the organism, leading to a variety of derivative compounds. The study of these metabolites provides valuable information on the biochemical pathways present in these animals.
In Mytilus galloprovincialis from the Black Sea, a number of derivatives of this compound have been isolated and identified. nih.gov These compounds are believed to be metabolites of the parent pigment, formed through various biochemical reactions. The identified metabolites include compounds where the fucoxanthin backbone has been modified, for instance, through the reduction of the keto group or other structural rearrangements.
The characterization of these derivatives, such as 19'-Hexanoyloxyfucoxanthinol and 19'-Hexanoyloxyhalocynthiaxanthin, has been achieved through advanced analytical techniques including UV-vis spectroscopy, mass spectrometry, and NMR spectroscopy. nih.gov The formation of these diverse metabolites from a single dietary carotenoid underscores the complex metabolic capabilities of marine bivalves.
Table 2: Identified Metabolites of this compound in Mytilus galloprovincialis from the Black Sea
| Metabolite |
|---|
| 19'-Hexanoyloxyfucoxanthinol |
| 19'-Hexanoyloxyhalocynthiaxanthin |
| 19-Hexanoyloxycrassostreaxanthin A |
| 19-Hexanoyloxymytiloxanthin |
| 19-Hexanoyloxyallenicmytiloxanthin |
(Based on research by Maoka et al.)
Biosynthesis and Metabolic Pathways of 19 Hexanoyloxyfucoxanthin
Proposed Biosynthetic Precursors and Intermediates
The synthesis of 19'-Hexanoyloxyfucoxanthin is not an isolated pathway but is intricately linked to the mainstream carotenoid production line in algae, sharing precursors with both photoprotective and other light-harvesting pigments.
It is hypothesized that this compound is synthesized from fucoxanthin (B1674175). nih.gov The two pigments are closely related xanthophylls, and their concentrations often correlate under various culture conditions. nih.gov The core structure of this compound is essentially a fucoxanthin molecule that has undergone an acylation reaction, specifically the addition of a hexanoyloxy group at the 19' position. smolecule.com
The broader biosynthetic pathway begins with common carotenoid precursors. evitachem.com The synthesis of C40 carotenoids starts from β-carotene, which is then converted through a series of enzymatic steps to violaxanthin (B192666). evitachem.com A key, and until recently elusive, step is the conversion of violaxanthin to neoxanthin (B191967), a reaction catalyzed by violaxanthin de-epoxidase–like (VDL) proteins. nih.govescholarship.org This neoxanthin then serves as a crucial precursor for the fucoxanthin branch of the pathway. nih.govevitachem.com
In many chromalveolate algae, the carotenoid biosynthesis pathway has a critical branch point at neoxanthin. nih.govevitachem.com This intermediate can be directed towards the synthesis of the primary light-harvesting carotenoids like fucoxanthin or towards the synthesis of diadinoxanthin (B97544), a key component of the diadinoxanthin-diatoxanthin photoprotective cycle. nih.govevitachem.comresearchgate.net Diadinoxanthin itself is not a direct precursor to this compound. Instead, it represents a parallel and competing pathway for the common precursor, neoxanthin. nih.govevitachem.com While fucoxanthin and its derivatives are primarily for light harvesting, the diadinoxanthin cycle is an inducible mechanism for dissipating excess light energy, protecting the photosynthetic apparatus from damage. nih.govwikipedia.org Therefore, the regulation at the neoxanthin branch point is critical for balancing the cell's need for light harvesting versus photoprotection.
Enzymatic Steps and Molecular Mechanisms of Acylation
The defining structural feature of this compound is the hexanoyl ester group at the 19' position of the fucoxanthin backbone. This indicates that the final step in its biosynthesis is an acylation reaction. While it is hypothesized that this compound is synthesized from fucoxanthin, the specific enzymes that catalyze this final acylation step in marine algae have not been fully characterized. nih.gov
In principle, the molecular mechanism involves an esterification reaction where a hexanoyl group (derived from hexanoic acid or an activated form like hexanoyl-CoA) is transferred to the hydroxyl group at the 19' position of the fucoxanthin precursor. This type of reaction is typically catalyzed by an acyltransferase enzyme. While specific enzymes for carotenoid acylation are not well-documented, enzymatic acylation using lipases is a widely studied process for modifying other natural compounds like anthocyanins to enhance their stability. mdpi.com It is plausible that a similar class of enzymes is responsible for the acylation of fucoxanthin in phytoplankton.
Environmental Modulators of Biosynthesis
The production of this compound is not static but is dynamically regulated by environmental conditions, allowing algae to adapt to their fluctuating surroundings.
Light is a primary modulating factor in the biosynthesis of this compound. nih.gov Studies on the haptophyte Emiliania huxleyi have shown that the relative proportions of fucoxanthin and this compound are highly dependent on the spectral quality of the light. nih.gov Specifically, fucoxanthin tends to dominate under green and red light, whereas this compound prevails under blue light conditions. nih.gov This suggests a sophisticated regulatory mechanism that adjusts the composition of light-harvesting pigments to optimize absorption of the available light spectrum. nih.gov In general, higher light intensities can lead to a decrease in fucoxanthin levels, as less pigment is needed for light harvesting and precursors may be diverted to photoprotective cycles. mdpi.com
Table 1: Effect of Light Spectral Quality on the Relative Abundance of Fucoxanthin and this compound in Emiliania huxleyi
| Light Condition | Dominant Pigment | Reference |
| Blue Light | This compound | nih.gov |
| Green Light | Fucoxanthin | nih.gov |
| Red Light | Fucoxanthin | nih.gov |
Nutrient availability, particularly of trace metals like iron, is crucial for the growth of microalgae and the synthesis of their metabolic products, including carotenoids. nih.gov Iron is an essential cofactor for many enzymes involved in metabolic pathways, including chlorophyll (B73375) synthesis and carotenogenesis. nih.govredalyc.org
The impact of iron concentration on carotenoid production can be complex. In some microalgae, iron limitation can trigger a stress response that leads to an increase in the accumulation of certain carotenoids, such as β-carotene. jyoungpharm.org However, for fucoxanthin and its derivatives, the effect appears different. Studies on the diatom Phaeodactylum tricornutum have shown that fucoxanthin content decreases significantly under very low iron concentrations. nih.gov Optimal fucoxanthin production is often achieved at specific, sufficient iron levels, with concentrations of 3.15 mg L⁻¹ yielding the highest carotenoid content in Conticribra weissflogii. nih.gov This indicates that while severe deficiency is detrimental, manipulating iron concentration can be a strategy to enhance the production of these valuable pigments. nih.gov
Table 2: Reported Effects of Iron Concentration on Carotenoid Content in Microalgae
| Microalgal Species | Iron Condition | Observed Effect on Carotenoids | Reference |
| Conticribra weissflogii | 3.15 mg L⁻¹ | Maximum carotenoid and fucoxanthin content | nih.gov |
| Phaeodactylum tricornutum | Very low (0.001-0.01 µM) | Strong decrease in fucoxanthin content | nih.gov |
| Dunaliella salina | Iron deficiency | Significant increase in β-carotene content | jyoungpharm.org |
| Rhodococcus sp. | 0.025% iron salts | Increase in astaxanthin (B1665798) dirhamnoside like carotenoid | redalyc.org |
In Vivo Metabolism and Derivative Formation in Organisms
The carotenoid this compound, primarily synthesized by marine microalgae, undergoes significant metabolic transformation upon entering the marine food web. researchgate.netcambridge.org Marine invertebrates, particularly filter-feeding bivalves and tunicates, accumulate this pigment from their diet and metabolize it into a variety of derivatives. researchgate.netjst.go.jp These metabolic processes are key to understanding the distribution and physiological roles of carotenoids in marine ecosystems.
The metabolism of this compound in marine invertebrates leads to a diverse array of structurally related carotenoids. In the sea mussel, Mytilus galloprovincialis, a series of derivatives have been isolated and identified, showcasing the metabolic capacity of this bivalve. researchgate.netnih.gov
Key metabolites identified in Mytilus galloprovincialis include:
19'-Hexanoyloxyfucoxanthinol
19'-Hexanoyloxyhalocynthiaxanthin
19-Hexanoyloxycrassostreaxanthin A
19-Hexanoyloxymytiloxanthin
19-Hexanoyloxyallenicmytiloxanthin
The characterization of these compounds relies on a combination of advanced analytical techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) is used for the initial separation and purification of the carotenoids from tissue extracts. researchgate.net Subsequently, spectroscopic methods are employed for structural elucidation. UV-visible spectroscopy provides information about the chromophore of the carotenoid, while mass spectrometry (MS), particularly Fast Atom Bombardment Mass Spectrometry (FAB-MS), determines the molecular weight and elemental composition. researchgate.netnih.gov For a definitive structural assignment, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and two-dimensional NMR experiments, is crucial for detailing the complete molecular framework and the precise location of functional groups. researchgate.net Circular Dichroism spectroscopy is also used to determine the stereochemistry of the molecules. researchgate.net
These analytical approaches have enabled the complete characterization of known metabolites like 19'-Hexanoyloxyfucoxanthinol and the identification of novel structures such as 19'-Hexanoyloxyhalocynthiaxanthin. researchgate.net
The metabolic conversion of this compound in marine invertebrates primarily involves oxidative modification pathways. researchgate.net These biochemical reactions alter the structure of the parent carotenoid, leading to the formation of the derivatives mentioned previously.
The principal metabolic reactions include:
Deacetylation: The hydrolysis of the acetate (B1210297) group at the C3' position is a common initial step. This reaction converts this compound to 19'-Hexanoyloxyfucoxanthinol.
Oxidation of the end groups: The terminal parts of the carotenoid molecule are susceptible to oxidation. For instance, the formation of mytiloxanthin-type end groups involves significant rearrangement and oxidation of the epoxy-containing ring. researchgate.net
Isomerization: The allenic bond characteristic of fucoxanthin and its derivatives can undergo isomerization reactions. smolecule.com
These transformations are thought to be enzymatic, although the specific enzymes responsible for these modifications in marine invertebrates have not been fully characterized. The resulting metabolites, such as 19'-Hexanoyloxyhalocynthiaxanthin and 19-Hexanoyloxymytiloxanthin, demonstrate the extent of these oxidative pathways. researchgate.net
A comparative analysis of the metabolites of this compound reveals a stepwise modification process. 19'-Hexanoyloxyfucoxanthinol and 19'-Hexanoyloxyhalocynthiaxanthin are two key derivatives that illustrate this metabolic progression. researchgate.net
19'-Hexanoyloxyfucoxanthinol is a direct metabolite formed by the deacetylation of the parent compound at the C3' position. It retains the core structure of fucoxanthin, including the allene (B1206475) and epoxide functionalities, but lacks the C3'-acetate group. researchgate.net
19'-Hexanoyloxyhalocynthiaxanthin , on the other hand, represents a more profound modification. It is believed to be formed from 19'-Hexanoyloxyfucoxanthinol through the oxidation of the 5,6-epoxy end group, which is converted into a 5,6-dihydroxy-5,6-dihydro structure. researchgate.net
The table below provides a comparative overview of these compounds based on research findings. researchgate.netnih.gov
| Attribute | This compound (Parent Compound) | 19'-Hexanoyloxyfucoxanthinol (Metabolite) | 19'-Hexanoyloxyhalocynthiaxanthin (Metabolite) |
| Origin | Dietary, from microalgae | Metabolite in marine invertebrates | Metabolite in marine invertebrates |
| Key Structural Feature | C3' acetate, 5',6'-epoxide, allene | C3' hydroxyl, 5',6'-epoxide, allene | C3' hydroxyl, 5,6-dihydro-5,6-dihydroxy, allene |
| Metabolic Relationship | Precursor | Formed by deacetylation of the parent compound | Formed by oxidation of 19'-Hexanoyloxyfucoxanthinol |
| Found In | Phytoplankton, gut of marine invertebrates | Mytilus galloprovincialis | Mytilus galloprovincialis |
This comparative analysis highlights the specific enzymatic pathways active in marine invertebrates, which modify dietary carotenoids to produce a unique profile of pigments within their tissues. researchgate.net
Advanced Analytical Methodologies for 19 Hexanoyloxyfucoxanthin Research
Extraction and Sample Preparation Techniques
The initial and most critical stage in the analysis of 19'-Hexanoyloxyfucoxanthin is the efficient extraction of the pigment from the algal matrix and its subsequent preparation for analysis. This process involves careful selection of solvents, effective cell disruption, and stringent preservation protocols to maintain pigment integrity.
The choice of solvent is paramount for the successful extraction of this compound. The most commonly employed solvents are acetone (B3395972) and methanol (B129727), often in aqueous solutions. rug.nlmdpi.com
Acetone: 90% aqueous acetone is widely used and provides a stable environment for pigments. rug.nl It is particularly favored for automated procedures due to the stability of the pigment extracts. rug.nl To enhance extraction efficiency with acetone, a preliminary step of freeze-drying the filters is often recommended. rug.nl For instance, one method involves extracting filters with 5 ml of 90% acetone after freeze-drying for 48 hours. rug.nl Another protocol specifies extraction in 100% acetone for 24-48 hours at -20°C. hawaii.edu
Methanol: Methanol is recognized for its high extraction efficiency, especially when paired with mechanical disruption techniques. awi.derug.nl A common procedure involves grinding and sonicating filters in 3 ml of HPLC-grade methanol under dim light. awi.de However, pigment stability can be lower in methanol, which can promote the formation of chlorophyll (B73375) allomers. rug.nl Buffered methanol (e.g., 98% methanol with 2% 0.5 M ammonium (B1175870) acetate (B1210297), pH 7.1) can be used to mitigate degradation. rug.nl
The selection between acetone and methanol often depends on the specific requirements of the analysis, balancing extraction efficiency with pigment stability.
Table 1: Comparison of Common Solvents for this compound Extraction
| Solvent System | Advantages | Disadvantages | Typical Protocol |
| 90% Acetone | Provides a stable environment for pigments, suitable for automation. rug.nl | May have lower extraction efficiency without freeze-drying. rug.nl | Freeze-dry filter for 48h, then extract with 5 ml of cold 90% acetone. rug.nl |
| 100% Acetone | Minimizes activation of chlorophyllase. int-res.com | Grind filter in cold 100% acetone, hold at 4°C for 20 min before filtration. int-res.com | |
| Methanol | High extraction efficiency, particularly with mechanical disruption. rug.nl | Lower pigment stability, can promote allomer formation. rug.nl | Grind and sonicate filter in 3 ml of methanol under dim light. awi.de |
To ensure the complete release of this compound from the algal cells, mechanical disruption of the cell walls is essential.
Sonication: This method utilizes ultrasonic waves to break down cell walls. awi.denasa.gov It is often used in conjunction with solvent extraction. awi.de For example, after initial solvent addition, samples can be sonicated to facilitate pigment release. awi.de To prevent heat degradation of the pigments during sonication, it is crucial to keep the samples in an ice-filled beaker. nasa.gov
Grinding: Manual or mechanical grinding of the sample filter is another effective technique. awi.denasa.gov This can be done with a glass/Teflon tissue grinder or a mortar and pestle. awi.denasa.gov Grinding is often performed in the presence of the extraction solvent to immediately solubilize the released pigments. awi.de
The combination of a suitable solvent with a thorough mechanical disruption method is key to achieving high extraction yields of this compound.
This compound, like other carotenoids, is susceptible to degradation by light and heat. hawaii.edu Therefore, strict preservation protocols are necessary throughout the extraction and analysis process.
Low Temperature Storage: Immediately after filtration, samples (on filters) should be snap-frozen in liquid nitrogen and stored at -80°C until analysis. rug.nlhawaii.edu Pigment extracts should also be kept at low temperatures, for instance, in a refrigerated autosampler at 5°C during HPLC analysis. hawaii.edu
Protection from Light: All procedures, from sample collection to extraction, should be carried out under dim light conditions. awi.dehawaii.edu The use of dark-brown centrifuge tubes and wrapping filters in aluminum foil helps to minimize light exposure. rug.nl
Use of Antioxidants: The addition of an antioxidant, such as Vitamin E acetate, can help to preserve pigment stability during extraction and analysis. nasa.gov
Timely Analysis: It is recommended to analyze the samples as soon as possible after extraction. While extracts in stable solvents like acetone can be stored for up to 18 hours, a 12-hour limit is often preferred. rug.nl For long-term storage, filters should be kept frozen and analyzed within three months. awi.de
Chromatographic Separation and Quantification
Following extraction, High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying this compound from the complex mixture of other phytoplankton pigments. hawaii.eduint-res.com
Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of this compound and other phytoplankton pigments. awi.dehawaii.edu This technique separates compounds based on their hydrophobicity.
A typical HPLC system for pigment analysis includes a programmable autosampler (often refrigerated), a thermostatted column compartment, a quaternary pump with an in-line degasser, and a photodiode array (PDA) detector. nasa.gov The PDA detector allows for the acquisition of absorbance spectra for each pigment, aiding in their identification by comparing them to a library of known spectra. awi.denasa.gov Pigments are typically detected by their absorbance at 440 nm or 450 nm. awi.denasa.gov
The choice of the stationary phase within the HPLC column is critical for achieving the desired separation of pigments. C8 (octyl) and C18 (octadecyl) bonded silica (B1680970) are the most frequently used stationary phases for phytoplankton pigment analysis. awi.denasa.govint-res.com
C18 (Octadecyl): C18 columns are widely used and provide good separation for a broad range of pigments, including this compound. awi.dehawaii.edu These columns are based on silica particles that have been chemically modified with octadecyl functional groups, creating a non-polar stationary phase. mz-at.deinterchim.com
C8 (Octyl or RP-8): C8 columns, also known as RP-8, have a shorter alkyl chain than C18 columns, making them slightly less hydrophobic. kanto.co.jpfishersci.fi This can be advantageous for achieving better resolution of certain pigment pairs. int-res.com For instance, the use of a C8 stationary phase has been shown to improve the separation of chlorophyll a and divinyl chlorophyll a. nasa.govint-res.com Some methods specifically utilize a C8 column for the separation of this compound alongside other pigments. nasa.gov
The selection between C8 and C18 columns, along with the optimization of the mobile phase gradient and temperature, allows for the fine-tuning of the chromatographic separation to resolve complex pigment mixtures containing this compound. int-res.comint-res.com
Table 2: Common HPLC Column Chemistries for this compound Analysis
| Stationary Phase | Description | Key Features |
| C18 (Octadecyl) | Silica particles bonded with octadecyl chains. mz-at.deinterchim.com | Highly hydrophobic, provides good retention and separation for a wide range of pigments. awi.dehawaii.edu |
| C8 (Octyl / RP-8) | Silica particles bonded with octyl chains. kanto.co.jpfishersci.fi | Less hydrophobic than C18, can offer different selectivity and improved resolution for specific pigment pairs. nasa.govint-res.com |
Countercurrent Chromatography (CCC) for Scalable Purification
For the isolation of larger quantities of this compound for further research, Countercurrent Chromatography (CCC) offers a scalable purification solution. researchgate.net CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby preventing irreversible adsorption of the sample. nih.govmdpi.com
In CCC, a two-phase solvent system is used. The selection of the appropriate solvent system is critical for successful separation. The compound is separated based on its differential partitioning between the two immiscible liquid phases. researchgate.net This technique is particularly advantageous for separating components from complex natural product extracts. While HPLC is excellent for analysis, CCC is more suitable for preparative-scale purification due to its higher loading capacity.
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Preliminary Analysis
Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), serve as valuable tools for the preliminary analysis and screening of this compound in algal extracts. int-res.com These methods are relatively rapid and cost-effective compared to HPLC. int-res.com
In HPTLC, a sample extract is spotted onto a plate coated with a stationary phase (e.g., silica gel or a reversed-phase material like RP-8). int-res.com The plate is then developed in a chamber with a suitable mobile phase. The different pigments separate based on their affinity for the stationary and mobile phases, resulting in distinct spots at different retention factors (Rf values). For instance, on an RP-8 HPTLC plate, this compound can be separated from fucoxanthin (B1674175) and 19'-butanoyloxyfucoxanthin-like pigments. int-res.com While not providing the same level of resolution or quantification accuracy as HPLC, HPTLC is an excellent technique for quickly assessing the presence of major pigments in a sample. int-res.comiptsalipur.org
Spectroscopic and Spectrometric Characterization
The intricate structure of this compound, a complex carotenoid, has been meticulously mapped out using a suite of advanced spectroscopic and spectrometric methods. These analytical techniques provide a detailed picture of the molecule's composition, three-dimensional arrangement, and electronic properties, which are fundamental to understanding its function.
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy is a cornerstone technique for studying carotenoids, as their color is a direct result of their electronic structure. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. oregonstate.edulibretexts.org The absorption pattern is dictated by the molecule's chromophore, which for this compound is the long chain of conjugated double bonds. libretexts.org This conjugated system allows for the promotion of π-electrons to higher energy states upon absorption of light of specific wavelengths. libretexts.org
The UV-Vis spectrum of this compound exhibits characteristic absorption maxima (λmax) in the blue-green region of the spectrum, which is responsible for its orange color. awi.de The precise location of these maxima can be influenced by the solvent used, a phenomenon known as solvatochromism. The spectra typically show a three-peaked absorption profile, which is a hallmark of carotenoids. awi.de The presence of the hexanoyloxy group, while not part of the conjugated system, can subtly influence the electronic environment of the chromophore. awi.de Analysis of these spectra is crucial for both identification and quantification of the pigment in various extracts. oup.comunivr.it
| Solvent | Absorption Maxima (λmax) in nm | Band Ratio (% III:II) |
|---|---|---|
| Acetone | (420), 444.3, 470.3 | 47 |
| n-Hexane | (423), 445, 474 | 64 |
| Ethanol | 445, 471 | 44 |
| Diethyl ether | 444, 470 | 45 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds like this compound. ox.ac.ukmsu.edulibretexts.org It provides information on the connectivity of atoms and their spatial relationships by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). msu.edu
¹H NMR spectra provide information about the chemical environment of each hydrogen atom in the molecule. libretexts.org For this compound, the olefinic protons in the conjugated chain appear in the downfield region of the spectrum (typically 6.0-7.0 ppm). researchgate.net The signals for protons on carbons bearing oxygen atoms, such as those in the epoxy and hydroxyl groups, are also found at characteristic chemical shifts. Crucially, ¹H NMR confirms the presence of the hexanoyloxy group through signals corresponding to the methylene (B1212753) and methyl protons of the hexanoyl chain. researchgate.net
¹³C NMR spectra reveal the number of non-equivalent carbon atoms and their chemical environment. oregonstate.edulibretexts.orgbhu.ac.in The wide chemical shift range in ¹³C NMR allows for the resolution of signals for each of the 48 carbons in this compound. libretexts.org Carbons in the polyene chain, carbonyl carbons, and carbons bonded to oxygen all appear in distinct regions of the spectrum. oregonstate.edu
Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), have been instrumental in assembling the complete molecular framework by establishing correlations between neighboring protons and between protons and carbons several bonds away. researchgate.net This has allowed for the unambiguous assignment of the complex structure and confirmed the attachment of the hexanoyloxy group at the C-19' position.
| Representative NMR Data for this compound Derivatives | |
|---|---|
| Nucleus | Typical Chemical Shift (δ) Range (ppm) |
| ¹H (Olefinic) | ~ 6.0 - 7.5 |
| ¹H (Oxymethylene, e.g., H-19') | ~ 4.85 |
| ¹H (Hexanoyl chain) | ~ 0.9 - 2.4 |
| ¹H (Methyl groups) | ~ 0.9 - 2.1 |
| ¹³C (Carbonyl) | ~ 170 - 205 |
| ¹³C (Olefinic/Aromatic) | ~ 110 - 150 |
| ¹³C (Oxygen-bearing C) | ~ 50 - 80 |
| ¹³C (Aliphatic) | ~ 10 - 50 |
Mass Spectrometry (MS) Techniques (e.g., Fast Atom Bombardment Mass Spectrometry) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. optica.org It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. savemyexams.comuni-saarland.dechemguide.co.uk
For this compound, soft ionization techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) have been employed. researchgate.net These methods are ideal for analyzing large, thermally labile molecules as they minimize fragmentation during the ionization process, allowing for the clear detection of the molecular ion peak (M⁺). uni-saarland.de The molecular ion peak provides the exact molecular weight, which in turn allows for the determination of the molecular formula. savemyexams.com HRMS analysis of this compound has confirmed its molecular formula as C₄₈H₆₈O₈. researchgate.net
Analysis of the fragmentation patterns, which result from the breakdown of the molecular ion, provides further structural confirmation. chemguide.co.uk In the case of this compound, characteristic fragmentation patterns support the presence and location of the hexanoyloxy moiety, distinguishing it from other fucoxanthin derivatives.
| Mass Spectrometry Data for this compound | |
|---|---|
| Property | Value |
| Molecular Formula | C₄₈H₆₈O₈ |
| Molecular Weight | 773.06 g/mol |
| Mass Spectrometry Technique | Fast Atom Bombardment (FAB-MS) |
| Key Finding | Determination of molecular weight and confirmation of the hexanoyloxy moiety through fragmentation. researchgate.net |
Circular Dichroism (CD) for Stereochemical Characterization
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. chemguide.co.ukjcu.cz Since this compound possesses multiple chiral centers, it is optically active, making CD an essential tool for its stereochemical characterization. jcu.cz
Resonance Raman Spectroscopy for Vibrational Properties
Resonance Raman (RR) spectroscopy is a highly sensitive vibrational spectroscopy technique used to study the vibrational, rotational, and other low-frequency modes in a molecule. ubc.canpl.co.uk It is particularly powerful for analyzing colored compounds like carotenoids. nih.gov
In RR spectroscopy, the incident laser wavelength is tuned to match an electronic transition of the molecule (as seen in the UV-Vis spectrum). nih.gov This resonance condition dramatically enhances the intensity of Raman scattering for vibrations coupled to the electronic transition, by factors of up to 10⁵. nih.gov For this compound, this allows for the selective probing of the vibrations within the polyene chromophore, even in complex biological samples. jascoinc.com The RR spectrum is dominated by strong bands corresponding to the C=C (ν₁) and C-C (ν₂) stretching vibrations of the conjugated backbone. awi.de The positions of these bands are sensitive to the conformation of the polyene chain and its interactions with the molecular environment. awi.de Studies on fucoxanthin and its derivatives show that the presence of the allene (B1206475) group perturbs the Raman spectra, providing a unique vibrational signature. awi.de
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling provide powerful tools to complement experimental research on this compound. sandiego.eduresearchgate.net These methods use theoretical principles and computer simulations to model molecular structures, properties, and interactions.
Techniques such as Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of this compound. carlroth.com For instance, computational models can predict UV-Vis absorption spectra, NMR chemical shifts, and vibrational frequencies (Raman and IR). awi.denpl.co.uk These calculated values can then be compared with experimental data to validate the proposed structure and aid in the interpretation of complex spectra. carlroth.com
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the polyene chain and the attached hexanoyloxy group. sandiego.edu These simulations can provide insights into how the molecule behaves in different solvent environments or within a biological membrane, which is crucial for understanding its physiological roles. By combining computational approaches with experimental data, researchers can achieve a more comprehensive and detailed understanding of the structure-function relationship of this compound. researchgate.net
Density Functional Theory (DFT) for Electronic and Vibrational Properties
Density Functional Theory (DFT) has become an indispensable tool for modeling the electronic and vibrational properties of complex organic molecules like this compound. acs.orgnih.gov DFT calculations allow researchers to predict and understand the spectroscopic characteristics of these carotenoids. acs.org
Research on fucoxanthin and its derivatives, including this compound, has utilized DFT to model their all-trans structures and time-dependent DFT (TD-DFT) to recalculate their absorption spectra. acs.org These computational approaches are crucial for interpreting experimental data obtained from techniques like Raman and absorption spectroscopy. acs.orgnih.gov Modeling large conjugated molecules with precision is a complex task that heavily relies on DFT approaches, especially when investigating secondary effects on the molecule's electronic properties. acs.orgnih.gov
One of the key challenges in modeling carotenoids is accurately predicting their absorption maxima. For instance, the measured absorption positions of related carotenoids like vaucheriaxanthin (Vau), fucoxanthin (Fx), and 19'-butanoyloxyfucoxanthin (bFx) in n-hexane are 467.8 nm, 477.3 nm, and 472.9 nm, respectively. nih.gov However, DFT calculations can yield different values, necessitating the use of scaling factors to align with experimental results. nih.gov For example, one set of calculations produced values of 490.49 nm for Vau, 509.17 nm for Fx, and 484.97 nm for bFx. nih.gov Studies have indicated that the results for this compound are analogous to those of 19'-butanoyloxyfucoxanthin. nih.govresearchgate.net
The vibrational properties of these molecules are also extensively studied using DFT. Resonance Raman spectroscopy, a powerful vibrational technique, provides detailed information about the molecular configuration. nih.gov DFT modeling helps to explain the perturbations observed in resonance Raman spectra, such as the splitting of major Raman contributions due to the presence of an allene group. acs.orgresearchgate.net
Table 1: Comparison of Experimental and DFT Calculated Absorption Maxima (nm) for Related Carotenoids in n-Hexane
| Carotenoid | Experimental λmax (nm) | Calculated λmax (nm) (Procedure 3) |
| Vaucheriaxanthin (Vau) | 467.8 | 490.49 |
| Fucoxanthin (Fx) | 477.3 | 509.17 |
| 19'-Butanoyloxyfucoxanthin (bFx) | 472.9 | 484.97 |
This table illustrates the comparison between experimentally measured absorption maxima and values calculated using a specific DFT procedure. Data sourced from The Journal of Physical Chemistry A. nih.gov
Modeling of Hydrogen Bonding and its Impact on Electronic Transitions
Hydrogen bonding plays a critical role in modulating the electronic properties of molecules. mdpi.com The formation of hydrogen bonds can significantly alter transition energies and dipole moments upon photoexcitation. mdpi.com In the context of fucoxanthin and its derivatives, the conjugated keto (C=O) group is a key site for hydrogen bonding, which in turn influences the molecule's electronic transitions. acs.org
The electronic properties of fucoxanthin can be extensively tuned by its environment, with its absorption being shifted to wavelengths as high as 550 nm in photosynthetic light-harvesting proteins. nih.gov This significant red-shift is proposed to be linked to an intramolecular charge transfer (ICT) character of the excited state, which is influenced by the electron-rich keto group. acs.orgnih.gov
Computational modeling using DFT has been employed to investigate the specific effects of hydrogen bonding on these electronic transitions. acs.org By creating a "supermolecule" model that includes a fucoxanthin molecule with one or two water molecules hydrogen-bonded to its C=O group, researchers can calculate the resulting shift in the allowed transition energy. acs.org
These calculations demonstrate that hydrogen bonding strengthens the conjugation of the C=O group with the main polyene chain of the carotenoid. acs.org This enhanced conjugation leads to a red-shift in the absorption spectrum. acs.orgmdpi.com For example, DFT calculations showed that while the transition for fucoxanthin in a vacuum was predicted at 528.40 nm, the addition of one hydrogen-bonded water molecule shifted it to 535.86 nm, and two water molecules shifted it further to 542.68 nm. acs.org This modeling approach helps to correct for the underestimation of the C=O group's conjugation in standard DFT calculations performed in a vacuum. acs.org
The study of these interactions is crucial as the non-conjugated acyloxy group in this compound can counteract the effect of the conjugated keto group, deactivating the ICT state in certain solvents. acs.org Modeling approaches that incorporate specific hydrogen bond networks are therefore essential for accurately reproducing the vibrational and electronic properties observed experimentally. acs.org
Table 2: Effect of Hydrogen Bonding on Calculated Fucoxanthin Properties
| System | C=O Bond Length (Å) | Calculated Transition (nm) |
| Fx (trans, no H₂O) | 1.2245 | 527.95 |
| Fx (trans, one H₂O) | 1.2314 | 535.86 |
| Fx (trans, two H₂O) | 1.2323 | 542.68 |
This table shows the calculated changes in the C=O bond length and the predicted electronic transition wavelength of fucoxanthin upon forming hydrogen bonds with water molecules. Data sourced from The Journal of Physical Chemistry A. acs.org
Molecular Mechanisms of Biological Activities of 19 Hexanoyloxyfucoxanthin
Photophysiological Roles
19'-Hexanoyloxyfucoxanthin is a significant carotenoid found in certain marine organisms, particularly in some species of dinoflagellates and haptophytes like Emiliania huxleyi. oup.comnih.gov Its unique molecular structure dictates its crucial roles in the photophysiology of these organisms, encompassing light harvesting, energy transfer, and photoprotection.
As an accessory pigment, this compound plays a vital role in absorbing light energy in the blue-green region of the spectrum, a wavelength range where chlorophylls (B1240455) have weaker absorption. This captured energy is then efficiently transferred to chlorophyll (B73375) a, the primary photosynthetic pigment, thus broadening the spectrum of light that can be used for photosynthesis. researchgate.net
The energy transfer from this compound to chlorophyll occurs through ultrafast processes. Upon light absorption, the this compound molecule is elevated to an excited state, primarily the S2 state. From this S2 state, energy is transferred to chlorophyll in less than 100 femtoseconds. rsc.orgnih.gov This rapid transfer is a hallmark of efficient light-harvesting systems. nih.gov
Table 1: Energy Transfer Dynamics from this compound to Chlorophyll
| Excited State | Energy Transfer Time Constant | Reference |
|---|---|---|
| S2 | < 100 fs | rsc.orgnih.gov |
| S1/ICT (Channel 1) | 1.5 ps | rsc.orgnih.gov |
| S1/ICT (Channel 2) | 11 ps | rsc.orgnih.gov |
Photosynthetic organisms are equipped with photoprotective mechanisms to prevent damage from excess light energy. One of the most important of these is the xanthophyll cycle, which dissipates excess energy as heat. nih.govnih.gov This cycle involves the enzymatic conversion of certain xanthophylls. frontiersin.org Under high light conditions, epoxidized xanthophylls are converted to their de-epoxidized forms, a process that is reversed in low light. frontiersin.org
While the direct participation of this compound in a specific, well-defined xanthophyll cycle is a subject of ongoing research, there is evidence to suggest its role in photoprotection. The presence of the acyloxy moiety in this compound is thought to confer a protective advantage, particularly under high-light or nutrient-starved conditions where its concentration has been observed to increase. rsc.org This suggests a role in mitigating photo-oxidative stress. The dissipation of excess energy helps to prevent the formation of harmful reactive oxygen species (ROS) that can damage the photosynthetic apparatus. nih.govnih.gov
Ultrafast transient absorption spectroscopy is a powerful technique used to study the fleeting excited states of molecules like this compound. rsc.orgresearchgate.netnih.gov These studies have revealed key aspects of its photophysics. A significant feature of carbonyl-containing carotenoids, including fucoxanthin (B1674175) and its derivatives, is the presence of an intramolecular charge transfer (ICT) state, which is particularly influential in polar environments. rsc.org
The hexanoyloxy tail in this compound has a notable effect on its excited-state dynamics. It suppresses the charge transfer character of the S1/ICT state. rsc.orgnih.gov This suppression leads to a reduced sensitivity of its excited-state dynamics to the polarity of the surrounding environment, a characteristic that distinguishes it from fucoxanthin. rsc.org This modulation of the ICT state has direct implications for the efficiency and pathways of energy transfer to chlorophyll, as discussed previously. The study of these ultrafast dynamics is crucial for understanding the fundamental principles governing light harvesting and energy regulation in marine photosynthesis.
Cellular and Subcellular Interactions
Beyond its roles in photosynthesis, this compound exhibits biological activities at the cellular and subcellular levels, primarily related to its antioxidant and anti-inflammatory properties.
Reactive oxygen species (ROS), such as the hydroxyl radical, are highly reactive molecules that can cause significant damage to cells. nih.gov Carotenoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge these harmful ROS. nih.gov The extended system of conjugated double bonds in the structure of this compound allows it to effectively delocalize electrons and quench free radicals. scienceopen.com
Studies on the related compound fucoxanthin have demonstrated its potent antioxidant capabilities, including the ability to scavenge various free radicals. nih.gov Fucoxanthin and its metabolites have been shown to reduce ROS formation and increase the levels of intracellular antioxidants like glutathione. nih.gov It is highly probable that this compound shares these antioxidant properties due to its structural similarity to fucoxanthin. This includes the potential to scavenge hydroxyl radicals, one of the most damaging ROS. The antioxidant activity of this compound and its derivatives has been noted in various studies. researchgate.net
Table 2: Potential Reactive Oxygen Species Scavenged by this compound (inferred from related compounds)
| Reactive Oxygen Species | Potential for Scavenging |
|---|---|
| Hydroxyl Radical (•OH) | High |
| Superoxide Anion (O2•−) | Moderate to High |
| Singlet Oxygen (1O2) | High |
| Peroxyl Radicals (ROO•) | High |
Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Fucoxanthin, a close structural analog of this compound, has been shown to exert significant anti-inflammatory effects in various in vitro models. nih.govmdpi.com These effects are primarily mediated through the modulation of key inflammatory signaling pathways.
One of the central pathways in inflammation is the nuclear factor-kappa B (NF-κB) pathway. nih.gov Fucoxanthin has been demonstrated to inhibit the activation of NF-κB. nih.gov It achieves this by preventing the degradation of the inhibitor of κB (IκB) and subsequently blocking the translocation of NF-κB subunits into the nucleus, which is necessary for the transcription of pro-inflammatory genes. nih.gov
Another critical set of pathways involved in inflammation are the mitogen-activated protein kinase (MAPK) pathways. Fucoxanthin has been shown to suppress the phosphorylation of MAPKs such as JNK, ERK, and p38. nih.gov By inhibiting both the NF-κB and MAPK pathways, fucoxanthin effectively reduces the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Given the structural similarities, it is plausible that this compound exerts its anti-inflammatory effects through similar molecular mechanisms. nih.govresearchgate.net
Modulation of Gene Expression in Cellular Systems
While direct studies on the modulation of gene expression by this compound are limited, research on its parent compound, fucoxanthin, provides significant insights into potential mechanisms. Fucoxanthin has been shown to alter the expression of genes involved in critical cellular processes such as cell cycle regulation and apoptosis.
In human gastric adenocarcinoma MGC-803 cells, fucoxanthin treatment has been observed to significantly decrease the expression of CyclinB1 and survivin at both the mRNA and protein levels. nih.gov The downregulation of CyclinB1, a key regulator of the G2/M phase transition, contributes to cell cycle arrest. nih.gov Similarly, the reduction in survivin, an inhibitor of apoptosis protein, promotes programmed cell death. nih.gov Furthermore, fucoxanthin has been found to suppress the expression of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor implicated in cell proliferation and survival. nih.gov
Given the structural similarity between this compound and fucoxanthin, it is plausible that this compound may exert its biological effects through the modulation of similar gene targets. The presence of the hexanoyloxy group could potentially influence the compound's uptake and interaction with cellular components, thereby affecting its gene regulatory activity. However, further research is needed to specifically elucidate the gene expression profile modulated by this compound.
Interactions with Cellular Signaling Cascades
The biological activities of carotenoids are often mediated through their interaction with various cellular signaling cascades. Extensive research on fucoxanthin has revealed its ability to modulate several key pathways that regulate cell fate and function. These findings offer a framework for understanding the potential signaling interactions of this compound.
A primary target of fucoxanthin is the PI3K/Akt/mTOR pathway , which is a crucial regulator of cell proliferation, growth, and survival. phcog.com Studies have demonstrated that fucoxanthin can inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in various cancer cell lines. phcog.comnih.govnih.gov This inhibition leads to the downstream suppression of cell proliferation and the induction of apoptosis. phcog.comnih.govnih.govmdpi.com
Fucoxanthin has also been shown to interact with the MAPK (Mitogen-Activated Protein Kinase) pathways, including ERK, JNK, and p38 MAPK, which are involved in stress responses and apoptosis. nih.gov For instance, fucoxanthin has been reported to inhibit the ERK pathway while activating the JNK and p38 pathways, contributing to its pro-apoptotic effects in neuronal cells. scispace.com
Furthermore, the NF-κB (Nuclear Factor-kappa B) signaling pathway, a key player in inflammation and cell survival, is another target of fucoxanthin. nih.gov Fucoxanthin can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes. mdpi.comnih.gov Additionally, the JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway has been identified as a target, with fucoxanthin suppressing STAT3 activation, which is often dysregulated in cancer. nih.gov
The structural similarity of this compound to fucoxanthin suggests that it may also interact with these critical signaling cascades. The longer hexanoyl chain in this compound could potentially enhance its interaction with cell membranes and associated signaling proteins, possibly leading to altered potency or a modified profile of pathway modulation.
Impact on Mitochondrial Function and Cellular Respiration
Mitochondria are central to cellular energy production and are key regulators of apoptosis. The impact of fucoxanthin on mitochondrial function provides a basis for understanding the potential effects of this compound.
Research has shown that fucoxanthin can induce apoptosis by targeting mitochondria. One of the key events in fucoxanthin-induced apoptosis is the reduction of the mitochondrial membrane potential (MMP). nih.gov A decrease in MMP is an early indicator of mitochondrial dysfunction and a critical step in the intrinsic apoptotic pathway. This disruption of the mitochondrial membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade and executes programmed cell death.
While direct evidence for the effect of this compound on mitochondrial function is not yet available, its structural resemblance to fucoxanthin suggests that it may also possess the ability to modulate mitochondrial activity. The lipophilicity conferred by the hexanoyl group might facilitate its accumulation in mitochondrial membranes, potentially influencing the electron transport chain and the integrity of the mitochondrial membrane.
Comparative Analysis with Structurally Related Carotenoids
Fucoxanthin and 19'-Butanoyloxyfucoxanthin
Fucoxanthin is the most studied carotenoid in this family and serves as a benchmark for comparison. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anti-obesity, and anticancer properties. frontiersin.orgresearchgate.netsemanticscholar.orgnih.govmdpi.comnih.govmdpi.com Its anticancer effects are attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. semanticscholar.org
19'-Butanoyloxyfucoxanthin is another naturally occurring derivative of fucoxanthin. While less studied than fucoxanthin, it is a major pigment in some prymnesiophytes and marine chrysophytes. awi.de Like other fucoxanthin-related compounds, it is presumed to have antioxidant properties.
This compound and its derivatives have been reported to exhibit antioxidative and antitumor activities. researchgate.net A comparative analysis of the potency and specific mechanisms of these three compounds is an active area of research. The differences in the acyl chain length at the 19'-position are expected to influence their bioavailability and biological activity.
Structural Differences and their Functional Implications
The primary structural difference between fucoxanthin, 19'-butanoyloxyfucoxanthin, and this compound lies in the ester substituent at the 19'-position of the molecule.
Fucoxanthin has an acetate (B1210297) group (CH₃CO-).
19'-Butanoyloxyfucoxanthin has a butanoyl group (CH₃(CH₂)₂CO-).
This compound has a hexanoyl group (CH₃(CH₂)₄CO-).
This variation in the length of the fatty acid chain has significant implications for the physicochemical properties and, consequently, the biological activity of these molecules. mdpi.comresearchgate.net
Lipophilicity: The increasing length of the alkyl chain from acetate to hexanoate (B1226103) increases the lipophilicity of the molecule. This enhanced lipophilicity can affect how the compound interacts with biological membranes, its absorption, and its distribution within tissues. A more lipophilic compound may more readily cross cell membranes and accumulate in lipid-rich environments, such as the mitochondrial membrane.
Table of Compounds
Structure Activity Relationship Studies and Synthetic/semi Synthetic Derivative Research
Analysis of Natural Derivatives and their Biological Relevance
The majority of research on 19'-hexanoyloxyfucoxanthin derivatives has been centered on their isolation from marine organisms and the characterization of their structures. These natural analogs are believed to be metabolites of this compound, formed through various enzymatic reactions within the organisms that consume algae containing this pigment. researchgate.netnih.gov
A significant study in this area involved the isolation and characterization of a series of carotenoids with 19- or 19'-hexanoyloxy moieties from the sea mussel, Mytilus galloprovincialis. researchgate.netnih.govacs.org In addition to this compound itself, several derivatives were identified, some of which were new to science. researchgate.netnih.gov These compounds are thought to be formed through metabolic modifications of the parent molecule. researchgate.netnih.gov
The identified natural derivatives include:
19'-Hexanoyloxyfucoxanthinol : This derivative is formed by the hydrolysis of the acetyl group at the C3' position of this compound.
19'-Hexanoyloxyhalocynthiaxanthin : A metabolite characterized by the conversion of the 8-keto group. researchgate.netnih.gov
19-Hexanoyloxycrassostreaxanthin A : A novel derivative identified in the same study. researchgate.netnih.gov
19-Hexanoyloxymytiloxanthin : Another identified metabolite. researchgate.netnih.gov
19-Hexanoyloxyallenicmytiloxanthin : A new compound discovered alongside the others. researchgate.netnih.gov
While extensive biological activity data for each of these specific derivatives is not widely available, marine carotenoids, in general, are known to possess a range of beneficial biological functions. researchgate.net These include antioxidant, antitumor, and anti-inflammatory properties. The structural diversity of these natural metabolites of this compound suggests a potential for a corresponding diversity in their biological activities. researchgate.net
The presence of this compound and its derivatives, such as 19'-butanoyloxyfucoxanthin, is often used as a chemotaxonomic marker to identify the presence of certain phytoplankton species, like prymnesiophytes and pelagophytes, in marine environments. acs.orgsoton.ac.ukduke.edumit.educopernicus.org
Table 1: Natural Derivatives of this compound from Mytilus galloprovincialis
| Compound Name | Molecular Formula | Key Structural Modification from this compound | Reference |
|---|---|---|---|
| 19'-Hexanoyloxyfucoxanthinol | C46H66O7 | Hydrolysis of the C3' acetyl group | researchgate.netnih.gov |
| 19'-Hexanoyloxyhalocynthiaxanthin | C48H68O7 | Modification of the 8-keto group | researchgate.netnih.gov |
| 19-Hexanoyloxycrassostreaxanthin A | C48H68O7 | Structural rearrangement | researchgate.netnih.gov |
| 19-Hexanoyloxymytiloxanthin | C48H68O7 | Structural rearrangement | researchgate.netnih.gov |
Strategies for Chemical Synthesis and Derivatization for SAR Studies
Currently, there is a notable lack of published research focusing specifically on the chemical synthesis and derivatization of this compound for the purpose of conducting structure-activity relationship (SAR) studies. The intricate structure of the molecule, featuring an allenic bond, an epoxide, and multiple chiral centers, presents a significant synthetic challenge.
In contrast, extensive research has been conducted on the synthesis and derivatization of the more common carotenoid, fucoxanthin (B1674175). Methodologies developed for fucoxanthin could, in principle, be adapted for this compound. These strategies often involve:
Total Synthesis : Building the complex carotenoid skeleton from simpler, readily available starting materials.
Semi-synthesis : Modifying the fucoxanthin molecule, which can be extracted in larger quantities from natural sources, to create various derivatives.
However, the application of these strategies to this compound has not been reported, and the focus remains on the study of its naturally occurring forms.
Investigation of Modified Side Chains and End Groups for Enhanced Bioactivity
The investigation into modifying the side chains and end groups of this compound to enhance its bioactivity is another area with limited specific research. The 19'-hexanoyloxy group is itself a modification of the hydroxyl group found in fucoxanthin, and its presence influences the molecule's polarity and potential interactions with biological systems.
Hypothetically, modifications to the hexanoyl chain, such as altering its length or introducing functional groups, could impact the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, and consequently its bioactivity. Similarly, modifications to other parts of the molecule, such as the acetyl group or the polyene chain, would be expected to influence its biological effects. However, systematic studies to explore these possibilities for this compound have not been documented in the available scientific literature.
Development of Novel Analogs with Targeted Biological Activities
The development of novel analogs of this compound with targeted biological activities is a prospective area of research that remains largely unexplored. The natural derivatives found in marine organisms provide a starting point, indicating that the core structure of this compound can be metabolically altered to produce a range of related compounds with potentially different biological profiles.
Future research could focus on the semi-synthesis of analogs by chemically modifying the this compound molecule. This would allow for a systematic exploration of how different functional groups and structural features contribute to specific biological activities. Such studies would be invaluable for understanding the full therapeutic potential of this class of carotenoids and for designing novel compounds with enhanced efficacy for specific health applications. At present, however, the scientific community's efforts are more concentrated on understanding the roles of the naturally occurring forms of this compound.
Biotechnological Production and Research Applications of 19 Hexanoyloxyfucoxanthin
Cultivation of Producing Organisms
The biotechnological production of 19'-Hexanoyloxyfucoxanthin is intrinsically linked to the cultivation of the microorganisms that synthesize it. The primary method for obtaining this compound involves extraction from cultured marine microalgae. smolecule.com Therefore, optimizing the growth of these organisms is the critical first step in its production.
The yield of this compound from microalgal cultures is highly dependent on specific environmental and nutritional factors. cwejournal.org Key parameters that can be manipulated to enhance production include light, temperature, nutrient availability, and gas exchange. iastate.edu
Light: As a photosynthetic pigment, the biosynthesis of this compound is directly influenced by light conditions. Both light intensity and spectral quality are crucial variables. Studies on Emiliania huxleyi have shown that the relative proportions of different xanthophylls, including this compound and fucoxanthin (B1674175), are highly dependent on the spectral environment. nih.gov Specifically, this compound has been observed to be the predominant xanthophyll under blue light conditions, while fucoxanthin dominates under green and red light. nih.govscience.gov This suggests that using light sources enriched in the blue spectrum could selectively enhance the production of this compound. nih.gov Light intensity also plays a role; while photosynthesis increases with intensity up to a saturation point, excessive light can lead to photoinhibition and damage the photosynthetic apparatus. iastate.edu
Temperature and Nutrients: Algal growth and metabolism are strongly affected by temperature. Each species has an optimal temperature range for growth, and deviations can reduce biomass productivity and alter pigment composition. cwejournal.orgiastate.edu Nutrient availability, particularly nitrogen and phosphorus, is also critical for building essential cellular components, including pigments. cwejournal.org Iron is another vital micronutrient for photosynthesis and can influence chlorophyll (B73375) concentrations. cwejournal.org The precise optimization of these parameters is species-specific and requires empirical testing for the particular strain being cultivated.
Interactive Table: Effect of Light Quality on Pigment Ratios in Emiliania huxleyi This table illustrates how the ratio of major xanthophylls changes under different light conditions, based on findings from research.
| Light Condition | Dominant Xanthophyll | Implication for Production |
| Blue Light | This compound nih.gov | Cultivation under blue light may maximize the yield of this compound relative to other pigments. |
| Green Light | Fucoxanthin nih.gov | Green light conditions favor the production of fucoxanthin. |
| Red Light | Fucoxanthin nih.gov | Similar to green light, red light promotes higher relative levels of fucoxanthin. |
For controlled, research-scale production of algal biomass rich in this compound, specialized cultivation vessels known as photobioreactors (PBRs) are employed. chinayyhg.com These systems offer significant advantages over open ponds by allowing for precise control over cultivation parameters like light, temperature, pH, and gas (CO2) concentration, while also minimizing contamination. cwejournal.orgchinayyhg.com
Common PBR designs suitable for cultivating microalgae include:
Flat-Panel PBRs: These reactors have a large surface area-to-volume ratio, which promotes excellent light penetration. researchgate.net
Tubular PBRs: Composed of transparent tubes, these systems can be arranged to capture sunlight efficiently.
Bubble Column and Airlift PBRs: In these vertical reactors, mixing and gas exchange are achieved by sparging gas from the bottom. nig.ac.jp
The choice of bioreactor depends on the specific requirements of the algal species and the production goals. For a pigment like this compound, where light quality is a key optimization parameter, a flat-panel or tubular PBR paired with specific wavelength-emitting LEDs could be particularly effective. nih.gov Scaling up production from the laboratory bench to a larger research scale involves challenges such as maintaining optimal light distribution throughout the culture, ensuring efficient mass transfer of CO2 and oxygen, and controlling temperature. iastate.educhinayyhg.com Energy efficiency is another critical consideration, as the energy required for lighting and mixing must be balanced against the biomass yield. chinayyhg.com
Interactive Table: Comparison of Photobioreactor Designs for Algal Cultivation
| Bioreactor Type | Advantages | Disadvantages | Suitability for Pigment Production |
| Flat-Panel | Excellent light penetration; high surface area-to-volume ratio. researchgate.net | Can be difficult to scale up; potential for biofilm growth. iastate.edu | High; allows for precise control of light quality and intensity. chinayyhg.com |
| Tubular | Good light exposure; scalable design. | Potential for O2 buildup; can be difficult to clean. | Moderate to High; efficient for larger scale cultures. |
| Bubble Column | Simple design; good mixing and gas exchange. nig.ac.jp | Light limitation can occur at high cell densities. researchgate.net | Moderate; effective for robust species, but light control is less precise. |
Enhancing the production of this compound beyond what is achievable by optimizing cultivation conditions may be possible through genetic engineering of the producing algae. While specific research on genetically modifying organisms to overproduce this exact compound is not widely documented, the principles are based on a general understanding of the carotenoid biosynthesis pathway. cambridge.org
Carotenoids are synthesized from the precursor isopentenyl pyrophosphate (IPP). cambridge.org A series of enzymes then catalyzes the steps to form various carotenoids. Potential genetic engineering strategies could include:
Silencing Competing Pathways: Using gene-silencing techniques like RNA interference (RNAi) to downregulate enzymes that divert precursors into other, non-desired carotenoids could redirect metabolic flow towards this compound.
Pathway Engineering: Introducing genes from other organisms or modifying existing enzymes to improve their efficiency or specificity could create a more productive biosynthesis route.
These approaches have been explored for other carotenoids in various microorganisms and plants. cambridge.org Their application to this compound production represents a promising, though technically challenging, frontier for future research.
Applications in Material Science Research
The distinct physicochemical properties of this compound, particularly its interaction with light, make it a compound of interest in material science.
There is growing interest in using natural pigments as substitutes for synthetic dyes and pigments in various industrial applications. science.gov Carotenoids like this compound, which impart a yellow-orange color, are candidates for use as natural colorants. smolecule.com Research in this area would focus on the pigment's stability (thermal, photo-chemical), dispersibility, and compatibility with different material matrices, such as polymers or coatings. science.gov Its use as a diagnostic pigment to identify specific phytoplankton groups in environmental samples is well-established, highlighting its unique spectral signature that can be detected by methods like HPLC. nih.govsinica.edu.tw This same property could be harnessed to create materials with specific optical characteristics.
In its natural context within algae, this compound functions as an accessory light-harvesting pigment. nih.gov It absorbs light in a spectral region where chlorophylls (B1240455) absorb less efficiently and transfers that captured energy to the photosynthetic reaction center. oup.comcsic.es This highly efficient energy transfer process makes it an attractive component for the design of artificial light-harvesting systems or "bio-mimicry" technologies. Researchers are exploring how to incorporate natural pigments into synthetic scaffolds to create materials that can efficiently capture and channel light energy. The concentrations of fucoxanthin and this compound have been shown to explain a significant portion of the variance in light absorption by phytoplankton at specific wavelengths (e.g., 490 nm). oup.com This inherent efficiency is a key property for its potential use in developing novel solar energy technologies or optical sensors.
Ecological Monitoring and Modeling
The carotenoid this compound is a crucial pigment biomarker utilized in advanced ecological monitoring and modeling of marine environments. Its unique presence in specific phytoplankton groups allows researchers to trace and quantify these organisms, providing critical data for understanding ocean ecosystems, from community structure to large-scale biogeochemical cycles.
Pigment-Based Chemotaxonomy in Oceanographic Studies
Pigment-based chemotaxonomy offers a powerful and efficient alternative to traditional microscopic methods for identifying and quantifying phytoplankton groups. nih.gov This approach leverages High-Performance Liquid Chromatography (HPLC) to analyze the concentration of various photosynthetic pigments, which serve as "biomarkers" for different algal classes. core.ac.uk Within this framework, this compound is a key diagnostic pigment.
Biomarker for Prymnesiophytes: this compound is widely recognized as a signature pigment for prymnesiophytes (also known as haptophytes), a diverse and ecologically significant group of phytoplankton that includes coccolithophores and species from the genus Phaeocystis. core.ac.ukdiva-portal.orgbodc.ac.uk Its presence in a water sample is a strong indicator of the abundance of this algal class. geomar.de In oceanographic studies, the concentration of this compound is often used to estimate the contribution of prymnesiophytes to the total phytoplankton biomass. geomar.denih.gov
CHEMTAX Analysis: The quantitative interpretation of pigment data is often facilitated by software programs like CHEMTAX (CHEMical TAXonomy). nih.govcopernicus.org This software uses a matrix factorization algorithm to estimate the relative abundance of different algal groups based on their known pigment ratios. copernicus.orgnoaa.gov In these analyses, this compound is a critical input parameter for quantifying prymnesiophytes. copernicus.org For example, a study in the Labrador Sea utilized CHEMTAX analysis with a suite of pigments, including this compound, to determine the relative abundance of various micro-algal groups. copernicus.org Similarly, research in the south-eastern Black Sea demonstrated a significant correlation between this compound concentrations and the biomass of coccolithophores, a type of prymnesiophyte. ulakbim.gov.tr
Research Findings on Pigment Distribution: Oceanographic cruises have mapped the distribution of this compound to understand phytoplankton community structure.
In the western Alboran Sea, this compound was a major accessory pigment, indicating that prymnesiophytes, along with other nanophytoplankton, accounted for at least 75% of the chlorophyll a biomass in the upper 100 meters. geomar.de
Along the southwest coast of India, higher concentrations of this compound in the southern stations pointed to a proliferation of prymnesiophytes in that region. core.ac.uk
A study in the northern Adriatic Sea found that after the initial diatom-dominated blooms, the phytoplankton community shifted to a more complex flora dominated by prymnesiophytes, as indicated by high concentrations of this compound. srce.hr
However, it is important to note that the utility of this compound as a universal biomarker for all prymnesiophytes has been debated. Some studies have found that certain species, such as the colony-forming Phaeocystis globosa in some regions, may lack this pigment and instead contain 19'-butanoyloxyfucoxanthin. vliz.benih.gov This highlights the importance of coupling pigment analysis with other methods like microscopy or genetic analysis for precise taxonomic identification. vliz.be
Table 1: Studies Utilizing this compound for Chemotaxonomy
| Study Location | Key Finding | Indicated Algal Group | Reference |
|---|---|---|---|
| Labrador Sea | Used in CHEMTAX analysis to estimate relative abundance of micro-algal groups. | Prymnesiophytes | copernicus.org |
| South-eastern Black Sea | Significant correlation between pigment concentration and coccolithophore carbon. | Coccolithophores (Prymnesiophytes) | ulakbim.gov.tr |
| Western Alboran Sea | Major accessory pigment, indicating prymnesiophytes were a dominant component of nanophytoplankton. | Prymnesiophytes | geomar.de |
| Southwest Coast of India | Higher concentrations indicated proliferation of prymnesiophytes in southern stations. | Prymnesiophytes | core.ac.uk |
| Northern Adriatic Sea | Indicated a shift from diatom to prymnesiophyte dominance after spring blooms. | Prymnesiophytes | srce.hr |
| Belgian Coastal Waters | Found to be an unreliable marker for Phaeocystis globosa blooms in this specific region. | Prymnesiophytes (Phaeocystis) | vliz.be |
Integration into Remote Sensing Algorithms for Phytoplankton Community Assessment
Remote sensing of ocean color provides a synoptic view of the world's oceans, enabling the large-scale assessment of phytoplankton biomass, typically by measuring chlorophyll a concentrations. noaa.govoup.com However, there is a growing effort to move beyond this bulk biomass measurement and differentiate between major phytoplankton functional types from space. researchgate.netniscpr.res.in Pigment data, including concentrations of this compound, are fundamental to developing and validating these advanced remote sensing algorithms. noaa.govresearchgate.net
The underlying principle is that different phytoplankton groups have distinct absorption spectra due to their unique pigment compositions. oup.comniscpr.res.in By detecting subtle changes in water color (i.e., the remote sensing reflectance spectra), it may be possible to infer the dominant phytoplankton types. jncinc.co.ukresearchgate.net
Algorithm Development and Validation:
Ground-Truthing: In-situ measurements of pigment concentrations via HPLC, including this compound, are essential for "ground-truthing" satellite data. bodc.ac.uk These field measurements are used to build and validate the algorithms that relate the satellite's optical measurements to the abundance of specific phytoplankton groups. researchgate.netresearchgate.net
Bio-optical Models: Researchers develop bio-optical models that link the absorption properties of phytoplankton to their pigment content. oup.com For instance, studies have shown that the presence of this compound, characteristic of haptophytes, influences the shape of the absorption spectrum. researchgate.net
Phytoplankton Size Class (PSC) Algorithms: Many algorithms aim to differentiate phytoplankton by size classes (pico-, nano-, and microplankton). noaa.gov Since prymnesiophytes, marked by this compound, are typically nano-plankton, this pigment's data is crucial for developing algorithms that estimate the abundance of this size fraction. nih.gov Abundance-based algorithms often use the relationship between total chlorophyll a and the proportion of different size classes, which are determined from pigment data. noaa.gov
Hyperspectral Remote Sensing: The advent of hyperspectral satellite sensors, like NASA's PACE (Plankton, Aerosol, Cloud, ocean Ecosystem) mission, offers the potential for more detailed discrimination of phytoplankton communities. researchgate.net The high spectral resolution of these instruments may allow for the development of algorithms that can more directly estimate the concentrations of various pigments, including this compound, thereby improving global assessments of phytoplankton community structure. researchgate.net
Research has shown correlations between remote sensing reflectance anomalies and the dominance of certain pigment groups. For example, one study found that the lowest negative spectral anomalies corresponded with high concentrations of this compound, indicating waters dominated by haptophytes. researchgate.net
Ecological Modeling of Carbon Cycling and Trophic Dynamics
Data on phytoplankton community structure, derived in part from this compound concentrations, are critical for refining ecological models of marine carbon cycling and trophic dynamics. Different phytoplankton groups play varied roles in these fundamental processes. jncinc.co.ukgoogle.com
Carbon Cycling: Phytoplankton are responsible for roughly half of the globe's primary production, forming the base of the marine food web and driving the biological carbon pump. researchgate.netmit.edu The efficiency of this pump, which transports organic carbon from the surface to the deep ocean, is partly dependent on the composition of the phytoplankton community. noaa.gov
Biomass Estimation: The carbon-to-chlorophyll a ratio (C:Chl a) is a critical conversion factor for estimating phytoplankton carbon biomass from the more easily measured chlorophyll a. frontiersin.org This ratio varies significantly between phytoplankton groups and in response to environmental conditions. frontiersin.org By using this compound to identify the contribution of prymnesiophytes to the total chlorophyll, models can apply more accurate, group-specific C:Chl a ratios, leading to better estimates of carbon biomass. frontiersin.org
Export Flux: Prymnesiophytes, particularly the calcifying coccolithophores, have a significant impact on carbon cycling. Their calcium carbonate plates (coccoliths) can act as ballast, potentially increasing the sinking rate of organic matter and enhancing carbon export to the deep sea. Models incorporating data on prymnesiophyte abundance, informed by this compound measurements, can better simulate these export fluxes.
Halocarbon Production: The presence of this compound has been linked to the distribution and production of certain halocarbons, specifically iodinated compounds. chalmers.se This suggests that haptophytes are a source of these climatically active gases, and tracking their abundance via their biomarker pigment is important for modeling air-sea exchange processes. chalmers.se
Trophic Dynamics: The structure of the phytoplankton community dictates the pathways of energy flow through the marine food web.
Food Web Base: The size and type of phytoplankton determine which grazers can consume them. Prymnesiophytes, often in the nanoplankton size range, are grazed by microzooplankton, forming a key link in the microbial loop. In contrast, larger phytoplankton like diatoms are often consumed by larger zooplankton like copepods, leading to a shorter, more efficient transfer of energy to higher trophic levels, including fish.
Trophic Status Indicators: A pigment ratio, Fp, which compares the concentration of diatom and dinoflagellate pigments to the total concentration of all diagnostic pigments (including this compound), has been proposed as an indicator of the trophic status of a marine ecosystem. int-res.com High Fp ratios, indicating diatom dominance, are often associated with eutrophic conditions and classic food chains, while lower ratios suggest a system where smaller phytoplankton like prymnesiophytes play a more significant role. int-res.com
A global analysis of pigment data revealed that this compound was the dominant accessory pigment in the oceans over the study period, suggesting that haptophytes contribute significantly—potentially twice as much as cyanobacteria or diatoms—to the global phytoplankton standing stock. nih.gov This underscores the critical importance of accurately quantifying this group using its biomarker pigment for robust modeling of global biogeochemical cycles and food web dynamics. nih.gov
Challenges, Research Gaps, and Future Directions in 19 Hexanoyloxyfucoxanthin Research
Methodological Advancements
Progress in understanding the roles and applications of 19'-Hexanoyloxyfucoxanthin is intrinsically linked to the analytical and screening methods available. Key areas requiring advancement include the sensitivity of detection techniques, the standardization of protocols for reliable data comparison, and the development of efficient screening methods for biological activities.
Improving Sensitivity and Specificity of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the established gold standard for the separation and quantification of phytoplankton pigments, including this compound. europa.eufrontiersin.org However, significant challenges remain in achieving the requisite sensitivity and specificity, especially in complex environmental samples where numerous structurally similar pigments coexist.
One major difficulty is the co-elution of this compound with other pigments. For instance, some methods report co-elution with 9'-cis-neoxanthin or derivatives of alloxanthin, which can complicate accurate quantification. researchgate.netpangaea.de Improving chromatographic resolution through the development of new column chemistries (e.g., C8, C18) and optimized mobile phase gradients is an ongoing area of research. frontiersin.orgpangaea.de The use of a pyridine-containing mobile phase with a C8 column has been shown to improve the separation of various chlorophylls (B1240455) and carotenoids. pangaea.de
Further improvements in detection are also necessary. While photodiode array (PDA) detectors are standard, their sensitivity can be a limiting factor for trace-level analysis. mdpi.com Enhancing sensitivity could involve techniques like large-volume injection procedures or coupling HPLC with more sensitive detectors like mass spectrometry (MS), which also aids in definitive structural confirmation. pangaea.deresearchgate.net
Table 1: Summary of Methodological Challenges and Future Directions
| Area | Current Challenges | Future Research Directions |
| Sensitivity & Specificity | Co-elution with similar pigments (e.g., 9'-cis-neoxanthin). researchgate.net Insufficient sensitivity for trace analysis in some samples. | Development of novel HPLC column chemistries and mobile phases. pangaea.de Integration of more sensitive detectors (e.g., Mass Spectrometry). researchgate.net |
| Standardization | High inter-laboratory variability (up to 25%) in pigment measurements. europa.eu Lack of universally adopted, end-to-end protocols. nasa.gov | Wider adoption of community-vetted protocols (e.g., NASA SeaBASS). nasa.gov Increased participation in inter-laboratory comparison exercises. europa.eueuropa.eu |
| Screening Methods | Traditional bioactivity assays are low-throughput and time-consuming. | Adaptation of automated, 96-well plate-based High-Throughput Screening (HTS) for marine compounds. sci-hub.semdpi.com |
Development of Standardized Protocols for Inter-Laboratory Comparability
A significant hurdle in creating large-scale, reliable datasets for marine pigments is the variability between laboratories. europa.eu Studies have reported that even when using the same fundamental HPLC method, differences in implementation can lead to significant discrepancies in results. frontiersin.org This variability complicates the validation of satellite data and the development of robust ecological models. europa.eufrontiersin.org
To address this, there is a critical need for the development and adoption of comprehensive, standardized protocols. europa.eu Initiatives like the NASA SeaBASS (Sea-viewing Wide Field-of-view Sensor Bio-optical Archive and Storage System) provide a framework for such standardization by stipulating detailed protocols for everything from sample collection and storage to HPLC calibration and data analysis. nasa.gov
Furthermore, regular participation in inter-laboratory comparison (ILC) exercises is essential. europa.eueuropa.eu These studies, where multiple labs analyze identical samples, help quantify the level of uncertainty and identify methodological areas needing improvement. europa.eufrontiersin.org The results of such comparisons are vital for refining protocols and ensuring that data from different research cruises and laboratories are consistent and comparable over time. europa.eueuropa.eu
High-Throughput Screening Methods for Biological Activity
While this compound is known to be involved in photosynthesis, exploring its other potential biological activities is a key area for future research. frontiersin.org Traditional methods for assessing bioactivity are often slow and labor-intensive, limiting the number of compounds or conditions that can be tested. High-throughput screening (HTS) offers a solution by automating the testing of large numbers of samples for specific biological effects. mdpi.comresearchgate.net
HTS platforms, often utilizing 96-well microplates, can be adapted to screen for various activities, such as antioxidant, anti-inflammatory, or anticancer effects. sci-hub.senih.gov For instance, HTS has been successfully used to screen microbial libraries for novel producers of high-value carotenoids like astaxanthin (B1665798) and zeaxanthin (B1683548). sci-hub.senih.gov Applying similar HTS methodologies to this compound and its derivatives could rapidly identify promising therapeutic or nutraceutical applications, accelerating its potential for industrial development. mdpi.comresearchgate.net
Unraveling Complex Biosynthetic Pathways
The commercial production of this compound via metabolic engineering is hindered by an incomplete understanding of its biosynthetic pathway. nih.gov While significant progress has been made on the pathway of its parent compound, fucoxanthin (B1674175), key enzymatic steps leading to the formation of the 19'-hexanoyloxy ester remain a critical research gap. escholarship.orgnih.gov
Identification of Undiscovered Enzymes and Genes Involved in this compound Formation
The biosynthesis of fucoxanthin in diatoms is now understood to be a complex process that evolved from the photoprotective xanthophyll cycle. researchgate.net Research has identified several key enzymes, such as violaxanthin (B192666) de-epoxidase-like (VDL) and zeaxanthin epoxidase (ZEP) proteins, which are involved in creating the core fucoxanthin structure from precursors like violaxanthin and diadinoxanthin (B97544). escholarship.orgresearchgate.netplos.org
However, the fucoxanthin pathway itself is intricate, and not all enzymes have been definitively identified. uni-frankfurt.denih.govresearchgate.net The crucial final steps, specifically the attachment of the hexanoyloxy group at the 19' position to form this compound, are catalyzed by an as-yet-unknown enzyme. Identifying the gene that encodes this specific acyltransferase is a primary objective. Future research will likely involve a combination of comparative genomics, transcriptomics, and proteomics to pinpoint candidate genes that are expressed under conditions where this compound is produced.
Table 2: Research Gaps in the Biosynthetic Pathway
| Area | Known Information | Key Research Gaps / Future Directions |
| Enzyme & Gene Identification | Core fucoxanthin pathway enzymes (VDL, ZEP) have been identified. escholarship.orgresearchgate.net Neoxanthin (B191967) is a likely key intermediate. escholarship.org | Identification of the specific acyltransferase enzyme and corresponding gene responsible for adding the 19'-hexanoyloxy group. Elucidation of the complete pathway from fucoxanthin to its acyloxy derivatives. |
| Metabolic Flux Analysis | MFA has been used to map carbon flux towards fucoxanthin in diatoms like Nitzschia laevis. frontiersin.orgresearchgate.net Overexpression of precursor pathway genes (e.g., PSY, DXS) can increase fucoxanthin yield. nih.govmdpi.com | Application of 13C-MFA to map the specific flux towards this compound. Identification of metabolic bottlenecks limiting the acylation step. |
Metabolic Flux Analysis for Optimized Production
Metabolic flux analysis (MFA) is a powerful tool for quantifying the flow of carbon through the intricate metabolic networks of a cell. frontiersin.org By using isotopic tracers like ¹³C, researchers can map how precursors are channeled into various pathways, including those for carotenoid biosynthesis. frontiersin.orgresearchgate.net
Applying MFA specifically to organisms that produce this compound would be a critical step toward optimizing its production. This would allow researchers to identify rate-limiting steps and metabolic bottlenecks in the pathway. Armed with this knowledge, targeted metabolic engineering strategies—such as overexpressing rate-limiting enzymes or blocking competing pathways—could be designed to enhance the yield of this specific value-added compound. researchgate.netnih.govfrontiersin.org
Deepening Understanding of Molecular Mechanisms
A more profound comprehension of how this compound exerts its effects at a molecular level is a key area for future investigation. This involves moving beyond observational studies to detailed mechanistic explorations.
Elucidation of Specific Receptor Interactions and Signaling Pathways
Currently, much of the understanding of the molecular mechanisms of this compound is inferred from studies on its parent compound, fucoxanthin. Research has shown that fucoxanthin can modulate several key signaling pathways involved in inflammation. For instance, fucoxanthin has been found to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway, a crucial regulator of inflammatory responses. plos.orgplos.org It achieves this by preventing the degradation of IκBα, which otherwise allows NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription. plos.orgplos.org
Furthermore, fucoxanthin has been demonstrated to suppress the activation of mitogen-activated protein kinases (MAPKs), another critical set of signaling proteins involved in inflammation. nih.gov Studies have also pointed to the ability of fucoxanthin to activate the protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway, which can have neuroprotective effects. nih.gov While it is plausible that this compound shares these mechanisms, direct evidence is lacking. Future research must focus on identifying specific cellular receptors that this compound interacts with and delineating the precise downstream signaling cascades it modulates. This will provide a more accurate understanding of its bioactivity and potential therapeutic applications.
Systems Biology Approaches (e.g., Omics Technologies) to Map Cellular Responses
To gain a comprehensive understanding of the cellular responses to this compound, the application of systems biology and "omics" technologies is essential. nih.govresearchgate.netbrjac.com.br These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a holistic view of the complex interactions within a biological system, moving beyond a reductionist focus on single molecules. nih.govresearchgate.netbrjac.com.brnumberanalytics.com
By employing these high-throughput technologies, researchers can map the global changes in gene expression, protein levels, and metabolic profiles in cells or tissues exposed to this compound. nih.gov This can help to identify novel molecular targets and pathways that are affected by the compound, providing a broader picture of its mechanism of action. nih.govresearchgate.net For example, proteomic analyses of marine organisms have already been used to study the response to environmental stressors and have identified proteins involved in key metabolic processes. copernicus.orgmit.edu Applying similar techniques to study the effects of this compound could reveal its influence on various cellular functions.
Table 1: Potential Omics Approaches in this compound Research
| Omics Technology | Potential Application in this compound Research |
| Genomics | Identifying genetic variations that may influence individual responses to this compound. |
| Transcriptomics | Analyzing changes in gene expression profiles in response to this compound to understand its impact on cellular pathways. nih.gov |
| Proteomics | Identifying protein targets of this compound and characterizing changes in the proteome to elucidate its mechanisms of action. nih.gov |
| Metabolomics | Studying the alterations in metabolic pathways and identifying key metabolites affected by this compound. nih.gov |
Expanding Preclinical Research Models
To better predict the effects of this compound in humans, it is necessary to move beyond basic cell cultures and simple animal models to more sophisticated preclinical research models.
Advanced In Vitro Cellular Models
Future in vitro studies should utilize more complex and physiologically relevant models. This includes the use of co-culture systems, three-dimensional (3D) cell cultures, and organ-on-a-chip technology. These models can better mimic the complex cellular interactions and microenvironment of human tissues, providing more accurate insights into the efficacy and mechanisms of this compound. For example, studies on other natural compounds have utilized human retinal pigment epithelial cells and murine carcinoma cell lines to assess their effects. open.ac.uk
Mechanistic Studies in In Vivo Animal Models
While some in vivo studies have been conducted on fucoxanthin, demonstrating its anti-inflammatory effects in models of skin inflammation and mastitis, there is a need for more detailed mechanistic studies specifically for this compound. plos.org Future animal studies should focus on elucidating the in vivo mechanisms of action, including its absorption, distribution, metabolism, and excretion (ADME) profile. Investigating its effects in various disease models, such as those for neurodegenerative diseases or metabolic disorders, will also be crucial. nih.govlipidbank.jp
Exploration of Novel Biotechnological Applications
The unique properties of this compound open up possibilities for its use in various biotechnological applications.
One promising area is its use as a natural pigment. The vibrant color of carotenoids like this compound makes them potential candidates for use as natural colorants in the food and cosmetic industries. tandfonline.comtandfonline.com
Furthermore, its biological activities suggest potential applications in the development of nutraceuticals and functional foods. open.ac.uk Research into the chemopreventive properties of microalgal biomass and their constituent compounds, including carotenoids, is an active area of investigation. open.ac.uk The production of this compound by various microorganisms, including bacteria isolated from glaciers, suggests that biotechnological production through fermentation could be a viable and sustainable source of this compound. tandfonline.comtandfonline.com Further research is needed to optimize production strains and culture conditions to make this commercially feasible.
Sustainable Production Strategies and Green Chemistry Principles
The commercial journey of this compound is currently hampered by challenges related to its production and extraction. As with its parent compound fucoxanthin, obtaining this carotenoid from natural marine sources is often characterized by low yields and high costs, making industrial-scale production economically challenging. nih.govfrontiersin.org
Challenges in Production:
Low Natural Abundance: While present in important phytoplankton groups, the concentration of this compound within the algal biomass can be low and variable, influenced by environmental factors such as light intensity, nutrient availability, and the growth phase of the algae. oup.comcopernicus.org
High Production Costs: The cultivation of microalgae, the primary source, requires significant investment in infrastructure, whether in open pond systems or closed photobioreactors. mdpi.com Photobioreactors offer better control over growth conditions and reduce contamination risk but come with higher capital and operational expenditures. nih.gov
Complex Biosynthesis: The complete biosynthetic pathway for fucoxanthin and its derivatives like this compound is not yet fully elucidated. nih.gov This knowledge gap presents a significant barrier to targeted metabolic engineering efforts aimed at boosting production.
Future Directions in Sustainable Production:
To address these challenges, research is moving towards a multi-pronged approach combining optimized cultivation with advanced biotechnological tools.
Cultivation Optimization: Significant improvements in yield can be achieved by fine-tuning culture conditions. Factors such as light quality and intensity, temperature, CO2 concentration, and nutrient composition (e.g., nitrogen and phosphate (B84403) levels) are critical variables that can be manipulated to enhance biomass and pigment production in source organisms like haptophytes. uminho.ptnih.gov
Metabolic and Genetic Engineering: Synthetic biology offers a powerful pathway to enhance the production of valuable carotenoids. nih.gov Although research specifically targeting this compound is nascent, strategies applied to fucoxanthin are highly relevant. These include overexpressing key enzymes in the carotenoid biosynthetic pathway and using tools like CRISPR-Cas9 for precise genome editing to channel metabolic flux towards the desired compound. nih.govnih.govpakistanbmj.com Developing robust genetic tools for key haptophyte species is a critical research frontier.
Green Chemistry in Extraction:
Traditional extraction methods often rely on large volumes of organic solvents like acetone (B3395972), hexane, and chloroform, which pose environmental and safety concerns. wur.nlekb.eg The principles of green chemistry aim to replace these methods with more sustainable alternatives that reduce energy consumption, minimize solvent use, and ensure a high-quality, safe product. researchgate.netcelsius-process.comjeeng.net
Several green extraction techniques are being explored for marine pigments and are applicable to this compound:
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent, disrupting algal cell walls and enhancing the release of intracellular compounds. UAE can significantly reduce extraction time and solvent consumption. bohrium.comnih.govmdpi.com
Supercritical Fluid Extraction (SFE): SFE typically uses carbon dioxide (CO2) under supercritical conditions (high pressure and temperature), where it behaves as both a liquid and a gas. This allows it to penetrate the biomass effectively and dissolve the target carotenoid. A key advantage is that the CO2 can be easily removed from the extract by depressurization, leaving a solvent-free product. nih.govniscpr.res.in
Pressurized Liquid Extraction (PLE): PLE uses conventional solvents at elevated temperatures and pressures, which increases their efficiency and reduces the amount needed. This method is faster and often yields purer extracts than traditional techniques. nih.govniscpr.res.in
Enzyme-Assisted Extraction (EAE): This technique employs specific enzymes to break down the complex polysaccharides of the algal cell wall, facilitating the release of pigments. EAE is highly specific and operates under mild conditions, preserving the integrity of the target compound. nih.gov
Table 1: Comparison of Green Extraction Techniques for Marine Pigments
| Technique | Principle | Advantages | Challenges |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.govmdpi.com | Reduced extraction time and solvent volume; improved yield. bohrium.com | Potential for localized heating; scalability can be an issue. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as the solvent. nih.govniscpr.res.in | Produces solvent-free extracts; highly tunable for selectivity. | High initial equipment cost; may require a co-solvent for polar compounds. |
| Pressurized Liquid Extraction (PLE) | Uses solvents at high temperature and pressure to increase efficiency. nih.govniscpr.res.in | Fast extraction times; low solvent consumption compared to traditional methods. | Requires specialized equipment; potential for thermal degradation of sensitive compounds. |
| Enzyme-Assisted Extraction (EAE) | Utilizes enzymes to selectively degrade cell wall components. nih.gov | High specificity; environmentally friendly (uses water as solvent); mild conditions. | Enzyme cost and stability; requires optimization for specific biomass. |
Integration into Bio-inspired Technologies
The unique photophysical and electronic properties of carotenoids, stemming from their long chain of conjugated double bonds, make them ideal candidates for a range of bio-inspired technologies. nih.govresearchgate.net this compound, as a key component of natural light-harvesting systems, is of particular interest for applications that seek to mimic the efficiency of photosynthesis and leverage its semiconducting nature. researchgate.netrsc.orgacs.org
Research Gaps and Future Directions:
The primary research gap is the transition from theoretical potential to functional devices. While the properties of carotenoids are well-documented, their practical integration into stable, efficient, and scalable technologies is still in its early stages. rsc.org Future research will need to focus on structure-function relationships, improving material stability, and developing fabrication techniques that preserve the compound's functionality.
Applications in Bio-inspired Electronics and Photonics:
Organic Solar Cells (OSCs): Carotenoids can function as electron-donor materials in the active layer of OSCs. nih.govacs.org Inspired by their role in photosynthesis, they can absorb light energy and participate in charge separation when paired with an electron-acceptor molecule. Research has demonstrated that natural carotenoids can be used in bulk-heterojunction OSCs, although efficiencies are currently modest, indicating significant room for improvement through molecular engineering and device optimization. nih.govacs.org
Organic Transistors and Sensors: The polyconjugated structure of carotenoids allows them to act as organic semiconductors. nih.govresearchgate.net This property could be exploited to create thin-film transistors, a fundamental component of modern electronics. The development of biodegradable and biocompatible electronic components from natural pigments like this compound is a key goal of green electronics. researchgate.netnih.gov These materials could also be used to develop highly sensitive light or chemical sensors.
Artificial Photosynthesis: A long-term goal is to create artificial systems that replicate natural photosynthesis for clean energy production, such as hydrogen fuel generation through water splitting. rsc.org The exceptional light-harvesting capabilities of pigments like this compound are central to this vision. They could be integrated into bio-hybrid systems or fully synthetic leaf-like devices to capture solar energy and drive catalytic reactions. rsc.org
Smart Materials and Packaging: The antioxidant properties of carotenoids can be harnessed in "active" food packaging to extend shelf life. Furthermore, their color is sensitive to environmental changes like pH, which could be used to create intelligent packaging that provides a visual indication of food freshness. researchgate.net
Table 2: Potential Bio-inspired Applications of this compound
| Technology Area | Bio-inspired Principle | Potential Application of this compound | Key Research Focus |
| Renewable Energy | Mimicking natural photosynthesis light-harvesting. rsc.org | Electron-donor in organic solar cells; photosensitizer in artificial photosynthesis systems for fuel production. acs.org | Improving energy conversion efficiency; enhancing stability; understanding charge transfer dynamics. acs.org |
| Green Electronics | Utilizing natural semiconducting properties. nih.govresearchgate.net | Active layer in biodegradable transistors; component in flexible bio-electronic devices and light sensors. nih.gov | Optimizing charge carrier mobility; developing reliable solution-based processing techniques. nih.gov |
| Advanced Materials | Harnessing molecular structure for functional properties. | Component in "smart" polymers that respond to light; active ingredient in antioxidant-releasing materials. | Controlling self-assembly; ensuring stability and controlled release within a material matrix. |
| Intelligent Packaging | Using natural pigments as sensors and preservatives. researchgate.net | Natural colorant with antioxidant properties for active packaging; pH-sensitive indicator for food freshness monitoring. | Enhancing stability in packaging materials; ensuring non-toxicity and consumer safety. |
Q & A
Basic Research Questions
Q. How is 19'-hexanoyloxyfucoxanthin identified and quantified in marine phytoplankton studies?
- Methodology : High-Performance Liquid Chromatography (HPLC) is the gold standard for pigment quantification. Filters are used to collect seawater samples, which are analyzed via reverse-phase HPLC to separate and quantify pigments, including this compound. Quality control protocols, such as removing low-precision measurements and adhering to standardized rules (e.g., Aiken et al., 2009), ensure data reliability .
Q. What role does this compound play in chemotaxonomic analysis of phytoplankton communities?
- Methodology : CHEMTAX software uses pigment ratios, including this compound, to estimate contributions of algal groups (e.g., haptophytes, chlorophytes) to total chlorophyll a. Initial pigment-ratio matrices are derived from regional datasets and iteratively optimized to account for environmental variability. This approach helps distinguish phytoplankton functional types in mixed communities .
Q. How is this compound used to classify phytoplankton size classes (PSCs) in ecological studies?
- Methodology : Diagnostic Pigment Analysis (DPA) assigns PSCs (e.g., micro-, nano-, picoplankton) using marker pigments. This compound is a key pigment for nanoplankton, often associated with haptophytes. HPLC-derived pigment concentrations are combined with size-class-specific coefficients to compute biomass proportions .
Advanced Research Questions
Q. What contradictions exist in using this compound as a biomarker for Phaeocystis globosa blooms?
- Methodology : While this compound is linked to haptophytes like Phaeocystis, studies in Belgian coastal waters found it unreliable for tracking P. globosa due to inconsistent correlations with colony abundance. Researchers recommend combining pigment analysis with microscopy or flow cytometry to resolve ambiguities .
Q. How do machine learning algorithms improve spatial mapping of this compound in large-scale marine studies?
- Methodology : Random Forest and XGBoost models integrate satellite data (e.g., fluorescence excitation spectra, chlorophyll a) to predict pigment distributions. For example, satellite-derived this compound maps in the Gulf of Mexico achieved a test correlation of 0.69 and mean absolute error of 0.07 mg/m³ using spatial cross-validation .
Q. What ecological factors correlate with this compound distribution in euphausiid habitats?
- Methodology : Canonical Correspondence Analysis (CCA) identifies abiotic (e.g., dissolved oxygen, temperature) and biotic drivers (e.g., copepod abundance, accessory pigments). In the Gulf of California, this compound levels were linked to vertical niche partitioning of euphausiids, reflecting prey-predator dynamics .
Q. How are metabolic derivatives of this compound characterized in marine organisms?
- Methodology : Derivatives like 19'-hexanoyloxyhalocynthiaxanthin are isolated via chromatography and characterized using UV-vis spectroscopy, NMR, and mass spectrometry. For example, six derivatives were identified in Black Sea mussels (Mytilus galloprovincialis), revealing oxidative modification pathways .
Data Contradiction and Validation
Q. How should researchers address discrepancies in this compound measurements across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
